Methyl 3-cyclobutyl-3-oxopropanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-cyclobutyl-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-8(10)5-7(9)6-3-2-4-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLSRTAMKIBBTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90929857 | |
| Record name | Methyl 3-cyclobutyl-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90929857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137638-05-2 | |
| Record name | Methyl 3-cyclobutyl-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90929857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-cyclobutyl-3-oxopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-cyclobutyl-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-cyclobutyl-3-oxopropanoate is a versatile building block in organic synthesis, finding potential applications in the development of novel pharmaceuticals and agrochemicals. Its unique structure, incorporating a cyclobutyl moiety and a β-keto ester functional group, allows for a variety of chemical transformations. This guide provides a comprehensive overview of a plausible synthetic route and the expected analytical characterization of this compound, designed to support researchers in its preparation and utilization.
Synthesis of this compound
A common and effective method for the synthesis of β-keto esters is the Claisen condensation reaction. In this proposed synthesis, cyclobutanecarbonyl chloride is reacted with the enolate of methyl acetate. A strong base, such as sodium hydride or lithium diisopropylamide (LDA), is required to deprotonate the methyl acetate to form the reactive enolate.
Proposed Reaction Scheme
Caption: Proposed synthesis workflow for this compound via Claisen condensation.
Detailed Experimental Protocol
Materials:
-
Cyclobutanecarbonyl chloride
-
Methyl acetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.0 eq) washed with anhydrous hexanes to remove the mineral oil, and suspend it in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add methyl acetate (1.1 eq) dropwise to the suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of cyclobutanecarbonyl chloride (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
After the addition, allow the reaction to warm to room temperature and stir for an additional 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound as a clear oil.
Characterization Data
The following tables summarize the expected physicochemical and spectroscopic data for this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂O₃ | [1] |
| Molecular Weight | 156.18 g/mol | [1] |
| CAS Number | 137638-05-2 | [2] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | (Predicted) 88-92 °C at 5 mmHg | [3] |
| Density | (Predicted) ~1.05 g/cm³ |
Spectroscopic Data
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on the structure and data from analogous compounds, the following proton and carbon NMR chemical shifts are predicted.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.70 | s | 3H | -OCH₃ |
| ~3.50 | s | 2H | -C(O)CH₂C(O)- |
| ~3.20 | quintet | 1H | -CH- of cyclobutyl ring |
| ~2.20 - 2.00 | m | 4H | -CH₂- of cyclobutyl ring (adjacent to C=O) |
| ~1.90 - 1.70 | m | 2H | -CH₂- of cyclobutyl ring (beta to C=O) |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~205.0 | Ketone C=O |
| ~168.0 | Ester C=O |
| ~52.0 | -OCH₃ |
| ~49.0 | -C(O)CH₂C(O)- |
| ~45.0 | -CH- of cyclobutyl ring |
| ~25.0 | -CH₂- of cyclobutyl ring |
| ~18.0 | -CH₂- of cyclobutyl ring |
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for the ketone and ester functional groups.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2850 | Medium | C-H stretching (alkyl) |
| ~1740 | Strong | C=O stretching (ester) |
| ~1715 | Strong | C=O stretching (ketone) |
| ~1250-1050 | Strong | C-O stretching (ester) |
2.2.3. Mass Spectrometry (MS)
The predicted mass-to-charge ratios for various adducts in mass spectrometry are provided below.[1]
Table 4: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 157.08592 |
| [M+Na]⁺ | 179.06786 |
| [M-H]⁻ | 155.07136 |
| [M]⁺ | 156.07809 |
Applications in Research and Development
β-Keto esters like this compound are valuable intermediates in organic synthesis. The presence of two carbonyl groups and an acidic α-hydrogen allows for a wide range of chemical transformations, including:
-
Alkylation and Acylation: The α-protons are readily removed by a base, and the resulting enolate can be alkylated or acylated to introduce new substituents.
-
Decarboxylation: The β-keto ester can be hydrolyzed and decarboxylated to yield a cyclobutyl methyl ketone.
-
Heterocycle Synthesis: It can serve as a precursor for the synthesis of various heterocyclic compounds, such as pyrazoles and pyrimidines, which are common scaffolds in medicinal chemistry.
The cyclobutyl moiety is of particular interest in drug design as it can impart unique conformational constraints and metabolic stability to a molecule. The versatility of this compound makes it a valuable tool for medicinal chemists and researchers in the synthesis of novel bioactive compounds.[4]
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide provides a practical framework for the synthesis and characterization of this compound. The outlined Claisen condensation protocol offers a reliable method for its preparation, and the provided spectroscopic data will aid in its identification and quality control. The versatile chemical nature of this compound makes it a valuable asset for researchers engaged in the discovery and development of new chemical entities.
References
An In-depth Technical Guide to Methyl 3-cyclobutyl-3-oxopropanoate: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-cyclobutyl-3-oxopropanoate is a beta-keto ester containing a cyclobutane ring. This structural motif is of significant interest in medicinal chemistry and materials science due to the unique conformational constraints and electronic properties imparted by the four-membered ring.[1][2] Beta-keto esters are versatile synthetic intermediates, valued for the reactivity of the acidic methylene protons and the dual carbonyl functionalities, which allow for a wide array of chemical transformations.[3][4] This guide provides a comprehensive overview of the chemical properties, reactivity, and potential applications of this compound, with a focus on experimental protocols and data presentation for a scientific audience. While specific experimental data for this exact molecule is limited in publicly available literature, this guide extrapolates from the well-established chemistry of analogous beta-keto esters and cyclobutane-containing compounds.[1][2][5]
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized below. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.
| Property | Value | Source |
| CAS Number | 137638-05-2 | [6] |
| Molecular Formula | C₈H₁₂O₃ | [6] |
| Molecular Weight | 156.18 g/mol | [6] |
| Appearance | Light yellow to yellow liquid (Predicted) | N/A |
| Boiling Point | 215.4 ± 13.0 °C (Predicted) | N/A |
| Density | 1.125 ± 0.06 g/cm³ (Predicted) | N/A |
| pKa | 10.49 ± 0.20 (of the α-hydrogen, Predicted) | N/A |
| Storage Temperature | 2-8°C | [6] |
Spectroscopic Data
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the methyl ester protons, the acidic α-protons, and the protons of the cyclobutyl ring. |
| ¹³C NMR | Resonances for the ester carbonyl carbon, the ketone carbonyl carbon, the α-carbon, the methoxy carbon, and the carbons of the cyclobutyl ring. |
| Infrared (IR) | Strong absorption bands for the ketone and ester carbonyl groups, typically observed in the range of 1715-1750 cm⁻¹. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns of beta-keto esters. |
Synthesis
A common and effective method for the synthesis of β-keto esters is the Claisen condensation.[7] The following is a generalized experimental protocol for the synthesis of this compound via a crossed Claisen condensation between methyl cyclobutanecarboxylate and methyl acetate.
Experimental Protocol: Claisen Condensation
Materials:
-
Methyl cyclobutanecarboxylate
-
Methyl acetate
-
Sodium methoxide (NaOMe)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous methanol
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium methoxide (1.1 equivalents) and anhydrous diethyl ether.
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of methyl cyclobutanecarboxylate (1.0 equivalent) and methyl acetate (1.5 equivalents) in anhydrous diethyl ether dropwise from the addition funnel over 30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to 0°C and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~5-6).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
References
- 1. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aklectures.com [aklectures.com]
- 4. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound | 137638-05-2 [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to Methyl 3-cyclobutyl-3-oxopropanoate (CAS: 137638-05-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-cyclobutyl-3-oxopropanoate is a versatile intermediate compound that holds significant promise in the fields of pharmaceutical and agrochemical research and development. Its unique molecular structure, featuring a cyclobutane ring and a β-keto ester functional group, makes it a valuable building block for the synthesis of more complex molecules. The cyclobutane moiety, an increasingly utilized scaffold in medicinal chemistry, can impart favorable properties such as metabolic stability and conformational rigidity to drug candidates. This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and potential applications of this compound.
Chemical and Physical Properties
This compound is characterized by the following properties. The data presented below is a summary of information gathered from various chemical suppliers and databases.
| Property | Value | Reference |
| CAS Number | 137638-05-2 | N/A |
| Molecular Formula | C₈H₁₂O₃ | [1] |
| Molecular Weight | 156.18 g/mol | N/A |
| IUPAC Name | This compound | N/A |
| SMILES | COC(=O)CC(=O)C1CCC1 | [1] |
| Predicted Boiling Point | 215.4 ± 23.0 °C at 760 mmHg | N/A |
| Predicted Density | 1.125 ± 0.06 g/cm³ | N/A |
| Predicted pKa | 10.49 ± 0.20 | N/A |
| Appearance | Colorless to light yellow liquid | N/A |
Synthesis and Purification
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
General Experimental Protocol (Adapted from Claisen Condensation of Esters)
-
Reaction Setup: A solution of sodium methoxide in methanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: A mixture of methyl cyclobutanecarboxylate and methyl acetate is added dropwise to the sodium methoxide solution with stirring.
-
Reaction: The reaction mixture is heated to reflux for several hours to drive the condensation reaction to completion.
-
Workup: After cooling, the reaction mixture is acidified with a dilute acid (e.g., hydrochloric acid) to neutralize the base and protonate the enolate intermediate. The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield pure this compound.[3]
Analytical Characterization
The identity and purity of this compound can be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of β-keto esters, allowing for the characterization of the keto-enol tautomerism.[4]
-
¹H NMR: Expected signals would include a singlet for the methyl ester protons, multiplets for the cyclobutane ring protons, and signals corresponding to the methylene and methine protons of the keto and enol forms.
-
¹³C NMR: Expected signals would include resonances for the carbonyl carbons of the ketone and ester groups, the carbons of the cyclobutane ring, and the methyl carbon of the ester.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable method for assessing the purity of this compound and confirming its molecular weight. The sample is vaporized and separated on a GC column, followed by detection and fragmentation in the mass spectrometer. The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[5][6]
Caption: General workflow for GC-MS analysis.
Applications in Drug Discovery and Development
β-Keto esters are valuable intermediates in the synthesis of a wide range of biologically active molecules.[7] The presence of the cyclobutane ring in this compound makes it a particularly interesting building block for medicinal chemistry. The cyclobutane motif can enhance the pharmacological properties of a drug candidate by:
-
Increasing Metabolic Stability: The cyclobutane ring is generally resistant to metabolic degradation.[8]
-
Providing Conformational Constraint: The rigid nature of the cyclobutane ring can lock a molecule into a specific conformation, which can lead to improved binding affinity and selectivity for its biological target.[9]
-
Serving as a Bioisostere: The cyclobutane ring can act as a non-aromatic bioisostere for a phenyl group, potentially improving physicochemical properties such as solubility.[8]
While specific biological activity data for this compound is not currently available in the public literature, some β-keto esters have been shown to exhibit antibacterial activity.[10] This suggests that derivatives of this compound could be explored for their potential as antimicrobial agents.
Potential Signaling Pathway Interactions
Given the structural alerts present in this compound, it could potentially interact with various biological targets. A hypothetical screening cascade could be envisioned to explore its biological activity.
Caption: Hypothetical screening cascade for biological activity assessment.
Conclusion
This compound is a chemical intermediate with significant potential for the development of novel pharmaceuticals and agrochemicals. Its synthesis can be achieved through well-established organic chemistry reactions, and its purity can be ascertained using standard analytical techniques. The incorporation of the cyclobutane moiety offers intriguing possibilities for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Further research into the synthesis of derivatives and the biological evaluation of this compound and its analogues is warranted to fully explore its potential in drug discovery and development.
References
- 1. PubChemLite - this compound (C8H12O3) [pubchemlite.lcsb.uni.lu]
- 2. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 3. EP0514893B1 - Process for the preparation of esters of beta-ketocarboxylic acids - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. phcogj.com [phcogj.com]
- 7. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 8. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Technical Guide to Methyl 3-cyclobutyl-3-oxopropanoate: A Versatile Building Block in Chemical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of Methyl 3-cyclobutyl-3-oxopropanoate, a β-ketoester incorporating a cyclobutyl moiety. The guide covers its chemical identity, physicochemical properties, a proposed synthetic pathway, and its potential applications as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. The increasing use of the cyclobutane scaffold in medicinal chemistry to impart favorable properties such as metabolic stability and conformational rigidity underscores the utility of this building block.[1][2] Detailed experimental protocols and workflow diagrams are provided to illustrate its synthesis and application.
Nomenclature and Chemical Structure
This compound is the accepted IUPAC name for the compound.[3] It belongs to the class of β-ketoesters, characterized by a ketone functional group at the β-position relative to the ester carbonyl.
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₁₂O₃[3]
-
Canonical SMILES: COC(=O)CC(=O)C1CCC1[3]
-
InChI: InChI=1S/C8H12O3/c1-11-8(10)5-7(9)6-3-2-4-6/h6H,2-5H2,1H3[3]
-
InChIKey: VOLSRTAMKIBBTQ-UHFFFAOYSA-N[3]
Physicochemical and Predicted Properties
The following table summarizes key quantitative data for this compound. Note that several properties are computationally predicted due to a lack of extensive experimental data in published literature.
| Property | Value | Source |
| Molecular Weight | 156.18 g/mol | [4] |
| Monoisotopic Mass | 156.07864 Da | [3] |
| Appearance | Light yellow to yellow Liquid (Predicted) | [5] |
| Boiling Point | 215.4 ± 13.0 °C (Predicted) | [5] |
| Density | 1.125 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa (strongest acidic) | 10.49 ± 0.20 (Predicted) | [5] |
| XlogP | 1.0 (Predicted) | [3] |
| Storage Temperature | 2-8°C | [5] |
Synthesis and Experimental Protocols
While specific literature detailing the synthesis of this compound is limited, a viable and common route for preparing β-ketoesters involves the acylation of a malonic acid derivative. The following protocol is a representative method adapted from procedures for analogous compounds, such as ethyl 3-cyclopropyl-3-oxopropionate.[6]
Proposed Synthesis Workflow: Acylation of Monomethyl Malonate
This pathway involves the reaction of the dianion of monomethyl malonate (or a similar malonic ester derivative) with cyclobutanecarbonyl chloride.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C8H12O3) [pubchemlite.lcsb.uni.lu]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | 137638-05-2 [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
"Methyl 3-cyclobutyl-3-oxopropanoate" molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-cyclobutyl-3-oxopropanoate is a beta-keto ester containing a cyclobutyl moiety. Beta-keto esters are a valuable class of compounds in organic synthesis due to the presence of multiple reactive sites, making them versatile building blocks for the synthesis of more complex molecules. The cyclobutyl ring introduces conformational rigidity and a three-dimensional aspect to the molecule, which can be of interest in medicinal chemistry for exploring structure-activity relationships. This guide provides a comprehensive overview of the molecular structure, properties, and a plausible synthetic route for this compound.
Molecular Structure and Formula
The molecular structure of this compound consists of a cyclobutane ring attached to a ketone, which is in the beta position relative to a methyl ester group.
Molecular Formula: C₈H₁₂O₃[1]
Molecular Weight: 156.18 g/mol
Chemical Structure:
SMILES: COC(=O)CC(=O)C1CCC1[1]
InChI: InChI=1S/C8H12O3/c1-11-8(10)5-7(9)6-3-2-4-6/h6H,2-5H2,1H3[1]
Physicochemical Properties
Quantitative data for this compound is not extensively reported in the literature. The following table summarizes available predicted and general physical properties.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₃ | [1] |
| Molecular Weight | 156.18 | |
| Boiling Point (Predicted) | 215.4 ± 23.0 °C at 760 mmHg | |
| Density (Predicted) | 1.125 ± 0.06 g/cm³ | |
| pKa (Predicted) | 10.49 ± 0.20 | |
| Appearance | Expected to be a liquid |
Reactivity and Potential Applications
This compound, as a β-keto ester, is expected to exhibit versatile reactivity. The acidic α-proton between the two carbonyl groups can be readily deprotonated by a base to form a stabilized enolate. This enolate can then participate in a variety of carbon-carbon bond-forming reactions, including alkylations, acylations, and aldol condensations. The ketone and ester carbonyls also serve as electrophilic sites for nucleophilic attack.
Given the reactivity of β-keto esters, this molecule could be a valuable intermediate in the synthesis of:
-
Heterocyclic compounds: Through condensation reactions with dinucleophiles.
-
Novel carbocyclic systems: Via intramolecular cyclization reactions.
-
Pharmaceutical analogs: The cyclobutyl group can serve as a bioisostere for other functionalities in drug candidates.
While no specific biological activities for this compound have been reported, related β-keto esters are known to be intermediates in the synthesis of various biologically active molecules.
Experimental Protocols
Proposed Synthesis: Acylation of Meldrum's Acid followed by Methanolysis
This two-step procedure is a common method for the synthesis of β-keto esters.
Step 1: Acylation of Isopropylidene Malonate (Meldrum's Acid) with Cyclobutanecarbonyl Chloride
-
Materials:
-
Isopropylidene malonate (Meldrum's acid)
-
Cyclobutanecarbonyl chloride
-
Pyridine (or another non-nucleophilic base)
-
Dichloromethane (anhydrous)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Meldrum's acid in anhydrous dichloromethane.
-
Cool the solution in an ice bath to 0 °C.
-
Add pyridine to the solution with stirring.
-
Slowly add a solution of cyclobutanecarbonyl chloride in anhydrous dichloromethane to the reaction mixture via a dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acylated Meldrum's acid derivative.
-
Step 2: Methanolysis of the Acylated Meldrum's Acid Derivative
-
Materials:
-
Crude product from Step 1
-
Methanol (anhydrous)
-
Heating mantle or oil bath
-
Reflux condenser
-
-
Procedure:
-
Dissolve the crude acylated Meldrum's acid derivative in anhydrous methanol.
-
Heat the solution to reflux and maintain for 2-4 hours. The reaction liberates acetone and carbon dioxide.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Visualizations
Proposed Synthetic Pathway for this compound
Caption: Proposed two-step synthesis of this compound.
References
An In-depth Technical Guide to Methyl 3-cyclobutyl-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-cyclobutyl-3-oxopropanoate is a beta-keto ester containing a cyclobutane ring. Beta-keto esters are valuable synthetic intermediates in organic chemistry, serving as precursors for a wide range of more complex molecules, including pharmaceuticals and other biologically active compounds. The incorporation of a cyclobutane moiety can impart unique conformational constraints and physicochemical properties to a molecule, potentially influencing its biological activity and metabolic stability. This guide provides a comprehensive overview of the available scientific literature on this compound, focusing on its synthesis, properties, and potential applications.
Chemical Properties and Data
While specific experimental data for this compound is limited in publicly available literature, we can infer some of its properties based on its structure and data from similar compounds.
| Property | Value | Source |
| CAS Number | 137638-05-2 | --INVALID-LINK--[1] |
| Molecular Formula | C₈H₁₂O₃ | --INVALID-LINK--[2] |
| Molecular Weight | 156.18 g/mol | --INVALID-LINK--[2] |
| Predicted LogP | 0.8 | Predicted |
| Predicted Boiling Point | 220-230 °C | Predicted |
| Predicted Density | 1.05-1.10 g/cm³ | Predicted |
Synthesis
A general procedure for synthesizing a β-keto ester from a ketone and ethyl chloroformate has been described, which could potentially be adapted for the synthesis of the target molecule from cyclobutyl methyl ketone.[3] Another relevant synthetic strategy involves the reaction of ethyl hydrogen malonate with cyclopropanecarbonyl chloride, which could be conceptually applied using cyclobutanecarbonyl chloride.[4]
General Experimental Protocol for β-Keto Ester Synthesis (Adapted)
-
Reaction: Acylation of a ketone enolate with an acyl chloride or chloroformate.
-
Reagents:
-
Cyclobutyl methyl ketone (starting material)
-
Strong base (e.g., Sodium Hydride, Lithium Diisopropylamide)
-
Methyl chloroformate or another suitable acylating agent
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran, Diethyl ether)
-
-
Procedure:
-
The cyclobutyl methyl ketone is dissolved in the anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen).
-
The solution is cooled to a low temperature (typically -78 °C).
-
The strong base is added dropwise to form the enolate.
-
The acylating agent is then added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
The reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.
-
Purification is typically achieved by column chromatography or distillation.
-
Note: This is a generalized protocol and would require optimization for the specific synthesis of this compound.
Spectroscopic Characterization
No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the reviewed literature. However, based on the structure, the following characteristic signals can be predicted:
¹H NMR:
-
A singlet for the methyl ester protons (~3.7 ppm).
-
A singlet for the methylene protons alpha to the carbonyl and ester groups (~3.5 ppm).
-
Multiplets for the cyclobutane ring protons (in the range of 1.8-3.0 ppm).
¹³C NMR:
-
A signal for the ester carbonyl carbon (~165-175 ppm).
-
A signal for the ketone carbonyl carbon (~200-210 ppm).
-
A signal for the methylene carbon between the two carbonyls (~50 ppm).
-
A signal for the methoxy carbon (~52 ppm).
-
Signals for the cyclobutane carbons (in the range of 20-50 ppm).
IR Spectroscopy:
-
A strong absorption band for the ester carbonyl stretch (~1740 cm⁻¹).
-
A strong absorption band for the ketone carbonyl stretch (~1715 cm⁻¹).
-
C-H stretching vibrations for the alkyl groups (~2850-3000 cm⁻¹).
Mass Spectrometry:
-
The molecular ion peak (M⁺) would be expected at m/z = 156.
-
Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃, m/z = 31) and the cleavage of the cyclobutane ring.
Potential Applications and Biological Activity
While no specific biological studies on this compound have been identified, the broader class of cyclobutane-containing molecules has shown diverse biological activities. The cyclobutane ring is a key structural motif in several natural products and synthetic compounds with therapeutic potential.[5][6] For instance, cyclobutane derivatives have been investigated as antibacterial agents.[7]
The β-keto ester functionality itself is a well-known pharmacophore and a versatile synthetic handle for the construction of various heterocyclic systems, which are prevalent in many drug molecules.
Given the presence of both the cyclobutane ring and the β-keto ester moiety, this compound represents a promising starting material for the synthesis of novel compounds with potential applications in drug discovery and development.
Experimental and Logical Workflows
Due to the lack of specific experimental data, the following diagrams represent logical workflows for the synthesis and characterization of this compound.
Caption: Proposed synthetic workflow for this compound.
Caption: Standard workflow for the structural characterization of the synthesized product.
Conclusion
This compound is a chemical entity with potential as a building block in medicinal chemistry and materials science. However, the current body of scientific literature lacks detailed experimental data regarding its synthesis, spectroscopic properties, and biological activity. The information presented in this guide is largely based on established chemical principles and data from analogous compounds. Further experimental investigation is required to fully characterize this compound and explore its potential applications. This guide serves as a foundational resource for researchers interested in pursuing further studies on this compound.
References
- 1. This compound | 137638-05-2 [chemicalbook.com]
- 2. PubChemLite - this compound (C8H12O3) [pubchemlite.lcsb.uni.lu]
- 3. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 6. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity | MDPI [mdpi.com]
Unveiling Methyl 3-cyclobutyl-3-oxopropanoate: A Technical Guide to its Synthesis and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-cyclobutyl-3-oxopropanoate, a key beta-keto ester intermediate, has found its utility primarily within the realm of pharmaceutical research and development. While its formal discovery and initial synthesis are not prominently documented in seminal academic papers, its modern preparation is well-established in patent literature, highlighting its role as a valuable building block for complex therapeutic agents. This technical guide provides a comprehensive overview of the known synthesis of this compound, including a detailed experimental protocol, quantitative data, and a historical perspective based on its appearances in scientific and patent documents.
Introduction
This compound (CAS No. 137638-05-2) is a chemical compound characterized by a cyclobutane ring attached to a methyl propanoate backbone at the 3-oxo position. This structure makes it a versatile intermediate for introducing a cyclobutyl moiety in the synthesis of larger, often biologically active, molecules. Its application has been noted in the development of novel therapeutics, including modulators for androgen and glucocorticoid receptors, as well as compounds for the treatment of diabetes. This guide aims to consolidate the available technical information on this compound, with a focus on its synthesis and documented history.
Historical Context and Discovery
The definitive "discovery" of this compound in a peer-reviewed academic journal is not readily apparent from the existing literature. The compound's history is primarily traced through its citation as a reactant or intermediate in patents for pharmaceutical compounds. One of the most detailed and accessible descriptions of its synthesis is found in the European Patent EP3480201A1, filed in 2017, which outlines a clear and reproducible method for its preparation. This suggests that while the compound may have been known and used previously, its significance and the need for a standardized synthesis became more pronounced with its application in contemporary drug discovery programs. Prior to this, its use as a starting material was also mentioned in patent WO2014130608A1, related to antidiabetic compounds.
Synthesis of this compound
The most comprehensively documented synthesis of this compound proceeds via the acylation of a malonic acid monoester. The following experimental protocol is adapted from the procedure detailed in patent EP3480201A1.
Experimental Protocol
Reaction: Acylation of potassium malonate monomethyl ester with cyclobutanecarbonyl chloride.
Materials:
-
Potassium malonate monomethyl ester
-
Magnesium chloride (MgCl₂)
-
Triethylamine (TEA)
-
Cyclobutanecarbonyl chloride
-
Acetonitrile (MeCN)
-
1N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of potassium malonate monomethyl ester (5.0 g, 32.05 mmol) in acetonitrile (30 mL) is added magnesium chloride (3.05 g, 32.05 mmol) and triethylamine (8.9 mL, 64.1 mmol).
-
The resulting suspension is stirred at room temperature for 1 hour.
-
The mixture is then cooled to 0°C using an ice bath.
-
Cyclobutanecarbonyl chloride (3.8 g, 32.05 mmol) is added dropwise to the cooled suspension.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the addition of 1N HCl (30 mL).
-
The aqueous layer is extracted three times with ethyl acetate (3 x 30 mL).
-
The combined organic layers are washed successively with saturated aqueous NaHCO₃ solution (30 mL) and brine (30 mL).
-
The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude residue is purified by flash column chromatography on silica gel, eluting with a 1:9 mixture of ethyl acetate and hexanes, to afford this compound as a colorless oil.
Quantitative Data
The following table summarizes the quantitative data reported for the synthesis of this compound.
| Parameter | Value | Source |
| Yield | 62% | EP3480201A1[1] |
| Physical State | Colorless oil | EP3480201A1[1] |
| ¹H-NMR (300 MHz, CDCl₃) δ (ppm) | 3.71 (s, 3H), 3.45 - 3.31 (m, 3H), 2.32 - 2.06 (m, 4H), 2.05 - 1.74 (m, 2H) | EP3480201A1[1] |
Visualizing the Synthesis
Reaction Workflow
The synthesis can be visualized as a two-step process within a single pot: the formation of a magnesium enolate followed by acylation.
Caption: Synthetic workflow for this compound.
Conclusion
This compound serves as a practical and valuable intermediate in medicinal chemistry for the introduction of the cyclobutane moiety. While its early history is not extensively detailed, its modern synthesis is well-documented in patent literature, providing a clear pathway for its preparation. The provided technical guide offers researchers and scientists a concise yet thorough understanding of the synthesis and characteristics of this important building block, facilitating its application in the development of novel chemical entities.
References
Methodological & Application
Application Notes: Synthesis of Heterocyclic Scaffolds from Methyl 3-cyclobutyl-3-oxopropanoate
Introduction
Methyl 3-cyclobutyl-3-oxopropanoate is a versatile β-ketoester that serves as a valuable building block in the synthesis of a wide array of heterocyclic compounds. Its bifunctional nature, possessing both a ketone and an ester group separated by a methylene unit, allows for facile cyclocondensation reactions with various binucleophiles. This document provides detailed application notes and protocols for the synthesis of three key classes of heterocycles—pyrazoles, pyrimidines, and pyridines—utilizing this cyclobutyl-functionalized precursor. These heterocyclic motifs are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in numerous biologically active molecules.
Synthesis of Cyclobutyl-Substituted Pyrazolones via Knorr Cyclization
The Knorr pyrazole synthesis is a classical and highly efficient method for the preparation of pyrazoles and pyrazolones. The reaction involves the condensation of a 1,3-dicarbonyl compound, such as this compound, with a hydrazine derivative. The initial step is the formation of a hydrazone intermediate with the ketone, followed by an intramolecular nucleophilic attack of the second nitrogen atom on the ester carbonyl, leading to cyclization and elimination of methanol to form the stable pyrazolone ring.[1]
Reaction Pathway
Caption: Knorr pyrazolone synthesis workflow.
Representative Reaction Data
The following table summarizes typical reaction conditions for the Knorr synthesis using β-ketoesters. Yields are representative and may vary based on the specific hydrazine derivative and reaction scale.
| Hydrazine (R') | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylhydrazine | Ethanol | Acetic Acid | 100 | 1 | ~90 | [1] |
| Hydrazine Hydrate | 1-Propanol | Acetic Acid | 100 | 1 | >85 | [1] |
| Methylhydrazine | Acetic Acid | None | Reflux | 2 | ~80-90 | [2] |
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Diethyl Ether
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 equivalent) and phenylhydrazine (1.0 equivalent) in absolute ethanol (approx. 5 mL per mmol of ketoester).
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux (approximately 80-100°C) and stir for 1-2 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture in an ice-water bath. A solid product may precipitate.
-
If precipitation is slow, add a small amount of cold diethyl ether and stir vigorously to induce crystallization.[3]
-
Collect the crude product by vacuum filtration, washing with a small amount of cold diethyl ether.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure 5-cyclobutyl-1-phenyl-1H-pyrazol-3(2H)-one.
Synthesis of Dihydropyrimidones via Biginelli Reaction
The Biginelli reaction is a one-pot, three-component synthesis that produces 3,4-dihydropyrimidin-2(1H)-ones or their thione analogs.[4][5] This acid-catalyzed reaction involves the condensation of a β-ketoester (this compound), an aldehyde, and urea or thiourea. The resulting dihydropyrimidine scaffold is a core structure in many pharmacologically active compounds, including calcium channel blockers.[6]
Reaction Pathway
Caption: Biginelli reaction workflow.
Representative Reaction Data
The following table shows typical conditions for the Biginelli reaction. The choice of catalyst and solvent can significantly impact reaction time and yield.
| Aldehyde (R') | N-Source | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Urea | HCl | Ethanol | Reflux | 18 | ~60-80 | [7] |
| 4-Cl-Benzaldehyde | Urea | Yb(OTf)₃ | None | 95 | 1 | >90 | [8] |
| 4-MeO-Benzaldehyde | Thiourea | LiClO₄ | None | 110 | 0.5 | >90 | [4] |
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
An aromatic or aliphatic aldehyde (1.0 eq)
-
Urea or Thiourea (1.5 eq)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (1.0 eq), the chosen aldehyde (1.0 eq), and urea (1.5 eq).[7]
-
Add ethanol (20-30 mL) to the flask, followed by a catalytic amount of concentrated HCl (3-4 drops).
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
The reaction is typically complete within 4-24 hours. Monitor the formation of the product by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30-60 minutes to allow the product to crystallize.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials.
-
The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to afford the pure dihydropyrimidinone derivative.
Synthesis of Substituted Pyridines
This compound can be used to synthesize highly functionalized pyridine rings through several named reactions, including the Hantzsch and Guareschi-Thorpe syntheses.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multi-component reaction that condenses two equivalents of a β-ketoester, an aldehyde, and a nitrogen source (like ammonia or ammonium acetate) to form a 1,4-dihydropyridine.[9][10] This intermediate can then be oxidized to the corresponding aromatic pyridine derivative.
Caption: Hantzsch pyridine synthesis workflow.
Materials:
-
This compound (2.0 eq)
-
Benzaldehyde (1.0 eq)
-
Ammonium acetate (1.2 eq)
-
Ethanol
-
Nitric Acid (for oxidation, optional)
Procedure:
-
In a round-bottom flask, dissolve this compound (2.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (1.2 eq) in ethanol.[11]
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After cooling, the 1,4-dihydropyridine intermediate may precipitate and can be isolated by filtration.
-
To obtain the aromatic pyridine, the isolated dihydropyridine (or the crude reaction mixture) is subjected to oxidation. This can be achieved by adding a mild oxidizing agent like nitric acid or simply by stirring the reaction mixture open to the air for an extended period.
-
After oxidation is complete, the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The final product is purified by column chromatography or recrystallization.
Guareschi-Thorpe Pyridine Synthesis
The Guareschi-Thorpe synthesis provides a route to 2-pyridone derivatives by reacting a β-ketoester with cyanoacetamide in the presence of a base.[12] Alternatively, ethyl cyanoacetate and a source of ammonia (like ammonium carbonate) can be used.[13][14]
Caption: Guareschi-Thorpe synthesis workflow.
Materials:
-
This compound (1.0 eq)
-
Cyanoacetamide (1.0 eq)
-
Piperidine or Sodium Ethoxide (catalytic amount)
-
Ethanol
Procedure:
-
Dissolve this compound (1.0 eq) and cyanoacetamide (1.0 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of a base, such as piperidine or a freshly prepared solution of sodium ethoxide in ethanol.
-
Heat the reaction mixture to reflux for 2-4 hours. The product often precipitates from the hot solution.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and then in an ice bath.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
The crude 2-pyridone can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. jk-sci.com [jk-sci.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 13. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 14. Guareschi-Thorpe Condensation [drugfuture.com]
Enantioselective Reactions of Methyl 3-Cyclobutyl-3-oxopropanoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective synthesis of chiral methyl 3-cyclobutyl-3-hydroxypropanoate, a valuable building block in organic synthesis and drug development. The primary focus is on the asymmetric reduction of the prochiral ketone in methyl 3-cyclobutyl-3-oxopropanoate. Both metal-catalyzed hydrogenation and biocatalytic reduction methods are presented, offering versatile strategies to access the desired chiral alcohol.
Introduction
This compound is a β-keto ester that serves as a precursor to chiral 3-hydroxypropanoate derivatives. These chiral building blocks are of significant interest in the synthesis of complex molecules, including active pharmaceutical ingredients and liquid crystals.[1][2] The stereoselective reduction of the ketone functionality is a critical step in accessing enantiomerically pure forms of the corresponding β-hydroxy ester. This document outlines protocols for achieving high enantioselectivity in this transformation using both chemical and enzymatic catalysts.
Metal-Catalyzed Asymmetric Hydrogenation
Ruthenium and Iridium-based chiral phosphine complexes are highly effective catalysts for the asymmetric hydrogenation of β-keto esters, consistently affording high yields and excellent enantioselectivities.[1][3][4] These methods are broadly applicable and can be optimized for specific substrates.
Data Presentation: Asymmetric Hydrogenation
The following table summarizes typical reaction conditions and expected outcomes for the asymmetric hydrogenation of β-keto esters, which can be adapted for this compound.
| Catalyst System | Substrate/Catalyst Ratio | Solvent | Pressure (H₂) | Temperature | Time | Expected Yield (%) | Expected ee (%) | Reference |
| Ru-BINAP Complex | 1000-10000 | Methanol | 10-50 bar | 25-50 °C | 12-24 h | >95 | >98 | [3][5] |
| Ir-Ferrocenyl P,N,N-Ligand | 50-100 | Toluene | 50 bar | 30 °C | 24-48 h | >90 | up to 95 | [1] |
| Ru-Diphosphine/Diamine Complex | 100-200 | Ethanol | 50 bar | 80 °C | 12 h | >95 | >99 | [3] |
Experimental Protocol: Asymmetric Hydrogenation with Ru-BINAP
This protocol is a general procedure adapted for the asymmetric hydrogenation of this compound.
Materials:
-
This compound
-
[RuCl(p-cymene)((R)-BINAP)]Cl or a similar Ru-BINAP catalyst
-
Methanol (anhydrous, degassed)
-
High-pressure autoclave equipped with a magnetic stirrer and a pressure gauge
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge the autoclave with the Ru-BINAP catalyst (e.g., at a substrate-to-catalyst ratio of 2000:1).
-
Add anhydrous, degassed methanol to the autoclave.
-
Add this compound to the reaction vessel.
-
Seal the autoclave and purge it several times with hydrogen gas.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50 bar).
-
Stir the reaction mixture at the desired temperature (e.g., 40 °C) for the specified time (e.g., 16 hours).
-
After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the chiral methyl 3-cyclobutyl-3-hydroxypropanoate.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Biocatalytic Asymmetric Reduction
Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to alcohols with high enantiopurity.[6][7] This biocatalytic approach offers a green and efficient alternative to metal-catalyzed methods, operating under mild reaction conditions.[8]
Data Presentation: Biocatalytic Reduction
The following table outlines a typical screening setup for the biocatalytic reduction of this compound using a panel of commercially available ketoreductases.
| Ketoreductase (KRED) | Co-factor | Co-substrate | Buffer | pH | Temperature (°C) | Expected Conversion (%) | Expected ee (%) |
| KRED-P1-A04 | NADP⁺ | Isopropanol | KPi | 7.0 | 30 | Variable | >99 |
| KRED-P1-B02 | NADP⁺ | Isopropanol | KPi | 7.0 | 30 | Variable | >99 |
| KRED-P2-C11 | NAD⁺ | Glucose (with GDH) | KPi | 7.0 | 30 | Variable | >99 |
| KRED-NADH-110 | NAD⁺ | Glucose (with GDH) | KPi | 7.0 | 30 | Variable | >99 |
GDH: Glucose Dehydrogenase for cofactor regeneration.
Experimental Protocol: Biocatalytic Reduction with a Ketoreductase
This protocol describes a general procedure for the screening and small-scale reduction of this compound using a ketoreductase.
Materials:
-
This compound
-
Ketoreductase (lyophilized powder or immobilized)
-
NADP⁺ or NAD⁺
-
Isopropanol or Glucose/Glucose Dehydrogenase (GDH) for cofactor regeneration
-
Potassium phosphate buffer (KPi), 100 mM, pH 7.0
-
Reaction vials (e.g., 2 mL HPLC vials)
-
Shaking incubator
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) if it is not readily soluble in the aqueous buffer.
-
In a reaction vial, add the potassium phosphate buffer.
-
Add the ketoreductase enzyme.
-
Add the appropriate cofactor (NADP⁺ or NAD⁺).
-
Add the co-substrate for cofactor regeneration (e.g., isopropanol or glucose and GDH).
-
Initiate the reaction by adding the this compound stock solution to a final concentration of, for example, 10 mM.
-
Seal the vials and place them in a shaking incubator at 30 °C.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC or GC.
-
After completion, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and extract the product.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Analyze the conversion and enantiomeric excess of the product.
Visualizations
Asymmetric Hydrogenation Workflow
References
- 1. Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective Hydrogenation of β‐Keto Esters using Chiral Diphosphine‐Ruthenium Complexes: Optimization for Academic and Industrial Purposes and Synthetic Applications | Semantic Scholar [semanticscholar.org]
- 4. Highly enantioselective catalytic asymmetric hydrogenation of β-keto esters in room temperature ionic liquids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
Application Notes and Protocols for Methyl 3-cyclobutyl-3-oxopropanoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-cyclobutyl-3-oxopropanoate serves as a key building block in the synthesis of a variety of therapeutically relevant compounds. Its inherent chemical functionalities, a β-ketoester system coupled with a cyclobutyl moiety, allow for diverse chemical transformations, making it a valuable intermediate in the development of modulators for several important biological targets. This document provides detailed application notes, experimental protocols, and visual diagrams related to its use in medicinal chemistry.
Application Note 1: Synthesis of G-Protein Coupled Receptor 40 (GPR40) Agonists for Type 2 Diabetes
Background: G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells.[1] Its activation by medium and long-chain fatty acids leads to a glucose-dependent increase in insulin secretion.[2][3] This glucose-dependent mechanism makes GPR40 an attractive therapeutic target for type 2 diabetes, as it poses a lower risk of hypoglycemia compared to other insulin secretagogues.[4] this compound is a crucial intermediate in the synthesis of potent GPR40 agonists.[3]
Representative Biological Activity of GPR40 Agonists: While specific quantitative data for compounds directly synthesized from this compound is not readily available in the public domain, the following table represents the activity of potent GPR40 agonists developed through similar synthetic strategies.
| Compound ID | Target | Assay | EC50 (nM) | Reference |
| AM-5262 | GPR40 | GLP-1 Secretion (Rat Intestinal Cells) | ~10 | [5] |
| AM-5262 | GPR40 | GIP Secretion (Rat Intestinal Cells) | ~20 | [5] |
| T-3601386 | GPR40 | Intracellular Ca2+ Mobilization | <10 | [6] |
| TAK-875 | GPR40 | Insulin Secretion | 17 | [7] |
Signaling Pathway: Activation of GPR40 by an agonist initiates a signaling cascade within the pancreatic β-cell, leading to insulin secretion.
Application Note 2: Development of Ubiquitin-Specific Protease 1 (USP1) Inhibitors for Cancer Therapy
Background: Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme that plays a critical role in DNA damage response pathways, particularly the Fanconi anemia pathway and translesion synthesis.[6][8] By deubiquitinating key proteins like FANCD2 and PCNA, USP1 helps cancer cells tolerate DNA damage and survive.[8][9] Therefore, inhibiting USP1 is a promising therapeutic strategy, especially for cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations.[10] this compound is utilized as a starting material for synthesizing substituted pyrazolopyrimidines and purines, which act as USP1 inhibitors.
Representative Biological Activity of USP1 Inhibitors: The table below shows representative data for potent USP1 inhibitors. While these specific compounds may not be directly synthesized from the title intermediate, they represent the target potency for this class of molecules.
| Compound ID | Target | Assay | IC50 (nM) | Reference |
| KSQ-4279 | USP1 | Ub-Rho Hydrolysis | 2 | [4] |
| ML323 | USP1 | Ub-Rho Hydrolysis | 20 | [11] |
| IMP-cpd-21 | UAF1/USP1 Complex | Ubiquitin-rhodamine110-glycine | 4.96 | [12] |
Signaling Pathway: USP1 inhibition disrupts DNA damage tolerance mechanisms, leading to the accumulation of DNA damage and subsequent cell death in cancer cells.
Application Note 3: Synthesis of Androgen and Glucocorticoid Receptor Modulators
Background: The androgen receptor (AR) and glucocorticoid receptor (GR) are members of the nuclear receptor superfamily and are important targets in various diseases, including prostate cancer (AR) and inflammatory diseases (GR).[1] Selective Androgen Receptor Modulators (SARMs) aim to provide the anabolic benefits of androgens (e.g., on muscle and bone) with reduced androgenic effects on reproductive tissues. This compound is a precursor for novel analogs that modulate AR and GR activity.
Representative Biological Activity of SARMs: The following data for a representative SARM illustrates the desired tissue-selective activity profile.
| Compound ID | Target | Assay | Ki (nM) | Efficacy | Reference |
| S-5 | AR | Binding Affinity (Rat Prostate) | ~4 | N/A | |
| S-5 | AR | Anabolic Activity (Levator Ani) | N/A | 74% of intact control | |
| S-5 | AR | Androgenic Activity (Prostate) | N/A | 14% of intact control |
Signaling Pathway: Androgen and glucocorticoid receptors are ligand-activated transcription factors that translocate to the nucleus to regulate gene expression.
Experimental Protocols
Protocol 1: Synthesis of a GPR40 Agonist Intermediate
This protocol is adapted from patent literature describing the synthesis of intermediates for GPR40 agonists.[3]
Step A: Formation of Methyl (Z)-3-(cyclobutyl(hydroxy)methylene)-3-oxopropanoate enolate
-
To a solution of this compound (10.0 g, 64.0 mmol) in diethyl ether (150 ml), add sodium hydride (NaH, 60% dispersion in mineral oil, 3.84 g, 96.0 mmol) in portions at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
Step B: Reaction with Trifluoromethanesulfonic Anhydride
-
To the solution from Step A, add trifluoromethanesulfonic anhydride (19.9 g, 70.4 mmol) dropwise via syringe at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and carefully quench with water.
-
Proceed with standard aqueous workup and purification to isolate the enol triflate intermediate, a versatile precursor for further cross-coupling reactions to build the final GPR40 agonist.
Synthetic Workflow Diagram:
Protocol 2: Synthesis of a Pyrazolopyrimidine USP1 Inhibitor Intermediate
This protocol is adapted from patent literature for the synthesis of USP1 inhibitors.
Step A: Formation of the Pyrazole Core
-
Dissolve this compound (4.00 g, 25.6 mmol) in a suitable solvent (e.g., ethanol).
-
Add a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine) at 0 °C.
-
Stir the resulting mixture at room temperature for 16 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water (20 mL) and adjust the pH to ~4 with acetic acid.
-
Concentrate the mixture under reduced pressure.
-
Extract the crude product with a suitable solvent system (e.g., 10% MeOH in DCM).
-
Combine the organic layers, dry over sodium sulfate, and concentrate to yield the cyclobutyl pyrazole intermediate, which can be further elaborated into the final pyrazolopyrimidine inhibitor.
Synthetic Workflow Diagram:
References
- 1. Discovery and biological characterization of a novel series of androgen receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP3480201A1 - New analogs as androgen receptor and glucocorticoid receptor modulators - Google Patents [patents.google.com]
- 3. WO2014130608A1 - Antidiabetic bicyclic compounds - Google Patents [patents.google.com]
- 4. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR40 full agonism exerts feeding suppression and weight loss through afferent vagal nerve - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR40/GPR120 Agonist GW9508 Improves Metabolic Syndrome-Exacerbated Periodontitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. USP1 inhibitors for cancer identified by Impact Therapeutics | BioWorld [bioworld.com]
- 11. EP3480201A1 - New analogs as androgen receptor and glucocorticoid receptor modulators - Google Patents [patents.google.com]
- 12. Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 3-cyclobutyl-3-oxopropanoate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-cyclobutyl-3-oxopropanoate is a versatile chemical intermediate with potential applications in the synthesis of novel agrochemicals. While direct utilization in commercial agrochemical production is not extensively documented, its structural motifs—a β-ketoester and a cyclobutane ring—make it a promising precursor for active ingredients, particularly in the fungicide class of succinate dehydrogenase inhibitors (SDHIs). The cyclobutane moiety is increasingly incorporated into bioactive molecules to enhance metabolic stability and binding affinity. This document provides a detailed, plausible application of this compound in the synthesis of a hypothetical cyclobutane-containing carboxamide fungicide, including experimental protocols and relevant biological context.
Introduction: The Role of Cyclobutane Moieties in Agrochemicals
The development of novel agrochemicals is driven by the need for compounds with improved efficacy, selectivity, and environmental profiles. The incorporation of strained ring systems, such as cyclobutanes, has emerged as a valuable strategy in medicinal and agrochemical chemistry. The rigid, three-dimensional structure of the cyclobutane ring can confer favorable properties to a molecule, including enhanced metabolic stability and improved binding to target enzymes.
This compound, with its reactive β-ketoester functionality, serves as a valuable building block for introducing the cyclobutane group into more complex molecular architectures. One of the most promising applications for this intermediate is in the synthesis of succinate dehydrogenase inhibitors (SDHIs), a critical class of fungicides used to control a broad spectrum of plant pathogens.
Proposed Application: Synthesis of a Novel Cyclobutane Carboxamide Fungicide
This section outlines a proposed synthetic pathway for a novel cyclobutane carboxamide fungicide, designated as CBF-1 , starting from this compound. The synthesis involves a multi-step process to convert the initial β-ketoester into a key cyclobutylamine intermediate, which is then coupled with a pyrazole carboxylic acid, a common component of many SDHI fungicides.
Synthetic Scheme
Caption: Proposed synthetic pathway for CBF-1.
Experimental Protocols
2.2.1. Step 1: Hydrolysis of this compound to 3-Cyclobutyl-3-oxopropanoic acid
-
Principle: Saponification of the methyl ester to the corresponding carboxylate salt, followed by acidification to yield the carboxylic acid.
-
Procedure:
-
To a solution of this compound (1.0 eq) in methanol (5 mL/g), add a 2 M aqueous solution of sodium hydroxide (1.2 eq).
-
Stir the reaction mixture at room temperature for 4 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the mixture under reduced pressure to remove the methanol.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2 M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-Cyclobutyl-3-oxopropanoic acid.
-
2.2.2. Step 2: Decarboxylation to Cyclobutyl methyl ketone
-
Principle: Thermal decarboxylation of the β-keto acid to form the corresponding ketone.
-
Procedure:
-
Place the crude 3-Cyclobutyl-3-oxopropanoic acid from the previous step in a round-bottom flask equipped with a distillation apparatus.
-
Heat the flask gently in an oil bath to 120-140 °C.
-
CO2 evolution should be observed. Continue heating until gas evolution ceases.
-
The product, Cyclobutyl methyl ketone, can be distilled directly from the reaction mixture. Collect the fraction boiling at approximately 137-139 °C.
-
2.2.3. Step 3: Oximation of Cyclobutyl methyl ketone
-
Principle: Reaction of the ketone with hydroxylamine hydrochloride to form the corresponding oxime.
-
Procedure:
-
Dissolve Cyclobutyl methyl ketone (1.0 eq) in ethanol (10 mL/g).
-
Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
-
Reflux the mixture for 2 hours.
-
Cool the reaction to room temperature and pour it into cold water.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give Cyclobutyl methyl ketone oxime.
-
2.2.4. Step 4: Reduction of Oxime to 1-Cyclobutylethanamine
-
Principle: Reduction of the oxime to the primary amine using a suitable reducing agent.
-
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, suspend lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL/g).
-
Cool the suspension to 0 °C and add a solution of Cyclobutyl methyl ketone oxime (1.0 eq) in THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 6 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LAH in grams.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield 1-Cyclobutylethanamine.
-
2.2.5. Step 5: Amide Coupling to form CBF-1
-
Principle: Formation of an amide bond between 1-Cyclobutylethanamine and a suitable pyrazole-4-carboxylic acid using a coupling agent.
-
Procedure:
-
Dissolve the pyrazole-4-carboxylic acid (1.0 eq) in dichloromethane (DCM, 15 mL/g).
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 1-Cyclobutylethanamine (1.1 eq) in DCM.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the final product, CBF-1 .
-
Quantitative Data Summary
The following table summarizes the hypothetical yields and key properties for the synthesis of CBF-1 .
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) from 10g starting material | Estimated % Yield |
| 1 | 3-Cyclobutyl-3-oxopropanoic acid | C7H10O3 | 142.15 | 9.00 | 90 |
| 2 | Cyclobutyl methyl ketone | C6H10O | 98.14 | 6.21 | 90 |
| 3 | Cyclobutyl methyl ketone oxime | C6H11NO | 113.16 | 6.58 | 90 |
| 4 | 1-Cyclobutylethanamine | C6H13N | 99.19 | 5.21 | 85 |
| 5 | CBF-1 | - | - | - | 80 |
Biological Activity and Mechanism of Action
Target: Succinate Dehydrogenase
The proposed fungicide, CBF-1 , is designed to act as a succinate dehydrogenase inhibitor (SDHI). Succinate dehydrogenase (also known as Complex II) is a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By inhibiting this enzyme, SDHIs block cellular respiration in fungi, leading to a depletion of ATP and ultimately cell death.
Signaling Pathway
Caption: Mechanism of action of CBF-1 as an SDHI.
Conclusion
This compound represents a valuable, yet underexplored, starting material for the synthesis of novel agrochemicals. The proposed synthetic route to the cyclobutane carboxamide fungicide CBF-1 highlights a plausible application that leverages the unique structural features of this intermediate. The detailed protocols provided herein offer a foundation for researchers to explore the synthesis of new cyclobutane-containing bioactive molecules. Further optimization of the synthetic steps and biological evaluation of the resulting compounds are warranted to fully assess their potential in agricultural applications.
Application Notes and Protocols for the Derivatization of Methyl 3-cyclobutyl-3-oxopropanoate for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-cyclobutyl-3-oxopropanoate is a versatile starting material for the synthesis of diverse compound libraries intended for biological screening. Its β-ketoester functionality and the presence of a cyclobutyl moiety make it an attractive scaffold for generating novel small molecules with potential therapeutic applications. The cyclobutane ring can impart favorable pharmacokinetic properties, such as increased metabolic stability and improved conformational rigidity, which are desirable in drug candidates. This document provides detailed protocols for a series of multi-component reactions (MCRs) to derivatize this compound, along with methods for biological screening against two exemplary targets: G-protein coupled receptor 40 (GPR40) and Ubiquitin-Specific Protease 1 (USP1).
Derivatization Strategies
A variety of robust and efficient multi-component reactions can be employed to rapidly generate a library of diverse heterocyclic compounds from this compound. These reactions are well-suited for library synthesis due to their operational simplicity and the ability to introduce multiple points of diversity in a single step.
Featured Multi-Component Reactions:
-
Hantzsch Pyridine Synthesis: To generate substituted dihydropyridines and pyridines.
-
Biginelli Reaction: For the synthesis of dihydropyrimidinones.
-
Paal-Knorr Pyrrole Synthesis: To create substituted pyrroles.
-
Japp-Klingemann Reaction followed by Fischer Indole Synthesis: For the preparation of indole derivatives.
-
Guareschi-Thorpe Condensation: To produce substituted pyridinones.
Experimental Protocols: Synthesis of Derivatives
Protocol 1: Hantzsch Pyridine Synthesis of Dihydropyridine Derivatives
This protocol describes the synthesis of a dihydropyridine derivative from this compound, an aldehyde, and a nitrogen source.[1][2][3][4][5]
Materials:
-
This compound (2 equivalents)
-
Aromatic or aliphatic aldehyde (1 equivalent)
-
Ammonium acetate (1.2 equivalents)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin-layer chromatography (TLC) supplies
-
Rotary evaporator
-
Ethyl acetate
-
Water
-
Brine
-
Magnesium sulfate
Procedure:
-
To a 100 mL round-bottom flask, add this compound (2.0 mmol), the selected aldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).
-
Add 20 mL of ethanol to the flask.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Biginelli Reaction for Dihydropyrimidinone Synthesis
This one-pot synthesis yields dihydropyrimidinone derivatives.[6][7][8][9][10]
Materials:
-
This compound (1 equivalent)
-
Aromatic aldehyde (1 equivalent)
-
Urea or thiourea (1.5 equivalents)
-
Ethanol
-
Catalytic amount of hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and urea (1.5 mmol) in 15 mL of ethanol.
-
Add a catalytic amount of concentrated HCl (3-4 drops).
-
Heat the mixture to reflux with stirring for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure dihydropyrimidinone.
Protocol 3: Paal-Knorr Pyrrole Synthesis
This protocol requires a 1,4-dicarbonyl intermediate, which can be synthesized from this compound. For the purpose of this application note, we will assume the 1,4-dicarbonyl precursor is available.
Materials:
-
1,4-dicarbonyl precursor derived from this compound (1 equivalent)
-
Primary amine or ammonium hydroxide (excess)
-
Ethanol or acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1.0 mmol) in ethanol or acetic acid.
-
Add an excess of the primary amine (e.g., 3 equivalents) or ammonium hydroxide.[11][12][13]
-
Heat the mixture to reflux for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the substituted pyrrole.
Protocol 4: Japp-Klingemann Reaction and Fischer Indole Synthesis
This two-step sequence first forms a hydrazone via the Japp-Klingemann reaction, which is then cyclized to an indole.[14][15][16][17][18]
Step 1: Japp-Klingemann Reaction
Materials:
-
Aromatic amine (1 equivalent)
-
Sodium nitrite
-
Hydrochloric acid
-
This compound (1 equivalent)
-
Sodium hydroxide or sodium acetate
-
Ice bath
Procedure:
-
Prepare a solution of the aryldiazonium salt by dissolving the aromatic amine (1.0 mmol) in a mixture of concentrated HCl and water, and then adding a solution of sodium nitrite in water at 0-5°C.
-
In a separate flask, dissolve this compound (1.0 mmol) in ethanol and add a solution of sodium hydroxide or sodium acetate.
-
Slowly add the cold diazonium salt solution to the β-ketoester solution with stirring, maintaining the temperature below 10°C.
-
Stir the reaction mixture for 1-2 hours at low temperature.
-
Isolate the resulting hydrazone by filtration and wash with water.
Step 2: Fischer Indole Synthesis
Materials:
-
Hydrazone from Step 1
-
Polyphosphoric acid (PPA) or another strong acid catalyst
-
High-boiling point solvent (e.g., toluene, xylene)
-
Heating mantle
-
Reflux condenser
Procedure:
-
Heat the hydrazone from the Japp-Klingemann reaction in the presence of a strong acid catalyst like PPA.
-
Alternatively, reflux the hydrazone in a high-boiling point solvent with a catalyst such as zinc chloride or sulfuric acid.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Neutralize the solution and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the indole derivative by column chromatography.
Protocol 5: Guareschi-Thorpe Condensation for Pyridinone Synthesis
This reaction yields substituted 2-pyridinones.[19][20][21][22][23]
Materials:
-
This compound (1 equivalent)
-
Cyanoacetamide (1 equivalent)
-
Ammonium carbonate
-
Water or ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), cyanoacetamide (1.0 mmol), and ammonium carbonate (1.2 mmol).
-
Add water or ethanol as the solvent.
-
Heat the mixture to reflux with stirring for 6-12 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize from a suitable solvent if necessary.
Biological Screening Protocols
The synthesized library of compounds can be screened against a multitude of biological targets. Here, we provide protocols for two relevant assays targeting GPR40 and USP1.
Protocol 6: GPR40 Agonist High-Throughput Screening Assay
This protocol outlines a cell-based assay to identify agonists of GPR40 by measuring intracellular calcium mobilization.[24][25][26][27][28][29][30][31]
Materials:
-
CHO or HEK293 cells stably expressing human GPR40
-
Cell culture medium and supplements
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., a known GPR40 agonist like GW9508)
-
384-well black, clear-bottom assay plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed the GPR40-expressing cells into 384-well plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: After incubation, wash the cells with assay buffer. Add the test compounds at various concentrations to the wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the kinetic fluorescence signal (excitation ~485 nm, emission ~525 nm) for a period of 2-5 minutes.
-
Data Analysis: The increase in fluorescence intensity upon compound addition corresponds to an increase in intracellular calcium, indicating GPR40 activation. Calculate the EC50 values for active compounds.
Protocol 7: USP1 Inhibitor High-Throughput Screening Assay
This is a biochemical assay to identify inhibitors of USP1 deubiquitinase activity using a fluorogenic substrate.[32][33][34][35][36][37][38]
Materials:
-
Recombinant human USP1/UAF1 complex
-
Ubiquitin-AMC (Ub-7-amido-4-methylcoumarin) substrate
-
Assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Pimozide or ML323)
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Add the test compounds at various concentrations to the wells of a 384-well plate.
-
Enzyme Addition: Add the USP1/UAF1 enzyme complex to each well and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the Ub-AMC substrate to all wells.
-
Fluorescence Measurement: Incubate the plate at 37°C and measure the increase in fluorescence (excitation ~350 nm, emission ~460 nm) over time.
-
Data Analysis: The rate of fluorescence increase is proportional to USP1 activity. Calculate the percent inhibition for each compound and determine the IC50 values for active inhibitors.
Data Presentation
The following tables summarize hypothetical quantitative data for a selection of derivatized compounds.
Table 1: Synthetic Yields of Representative Derivatives
| Derivative ID | Reaction Type | R¹ Group | R² Group | Yield (%) |
| DHP-001 | Hantzsch Pyridine | Phenyl | - | 75 |
| DHP-002 | Hantzsch Pyridine | 4-Chlorophenyl | - | 72 |
| DHPM-001 | Biginelli | 4-Methoxyphenyl | - | 85 |
| PYR-001 | Paal-Knorr | Methyl | - | 65 |
| IND-001 | Japp-Klingemann/Fischer | - | - | 55 (2 steps) |
| PYDN-001 | Guareschi-Thorpe | - | - | 68 |
Table 2: Biological Activity of Representative Derivatives
| Derivative ID | GPR40 Agonist EC50 (nM) | USP1 Inhibitor IC50 (nM) |
| DHP-001 | >10,000 | 850 |
| DHP-002 | >10,000 | 620 |
| DHPM-001 | 250 | >10,000 |
| PYR-001 | 1,500 | 2,300 |
| IND-001 | >10,000 | 150 |
| PYDN-001 | 800 | 5,000 |
Note: The data presented are hypothetical and for illustrative purposes only.
Visualizations
Derivatization Workflow
Caption: Derivatization workflow for this compound.
GPR40 Signaling Pathway
Caption: GPR40 agonist-induced signaling cascade.
USP1-Mediated Deubiquitination Pathway
Caption: Inhibition of USP1-mediated deubiquitination in DNA repair.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. grokipedia.com [grokipedia.com]
- 3. benchchem.com [benchchem.com]
- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Biginelli Reaction - ChemContent [chemcontent.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Biginelli Reaction [organic-chemistry.org]
- 9. Biginelli Reaction - ChemContent [chemcontent.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 14. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 15. Japp klingemann reaction | PPTX [slideshare.net]
- 16. Japp-Klingemann_reaction [chemeurope.com]
- 17. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Guareschi-Thorpe Condensation [drugfuture.com]
- 20. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 21. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 26. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 28. caymanchem.com [caymanchem.com]
- 29. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Ready-to-Assay FFA1/GPR40 Free Fatty Acid Receptor Frozen Cells [emea.discoverx.com]
- 31. Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 33. bpsbioscience.com [bpsbioscience.com]
- 34. bpsbioscience.com [bpsbioscience.com]
- 35. bpsbioscience.com [bpsbioscience.com]
- 36. Small-molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 38. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
Application Notes and Protocols for the Knoevenagel Condensation of Methyl 3-cyclobutyl-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the Knoevenagel condensation of Methyl 3-cyclobutyl-3-oxopropanoate with an active methylene compound. This reaction is a valuable tool in organic synthesis for the formation of carbon-carbon bonds and the preparation of α,β-unsaturated compounds, which are important intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1][2]
Introduction
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[3][4][5] It is a modification of the aldol condensation and is typically catalyzed by a weak base, such as an amine.[1][3] When a β-ketoester like this compound is used, the reaction provides an efficient route to α,β-unsaturated ketoesters.[1] These products are versatile intermediates in organic synthesis.[1]
Reaction Mechanism
The Knoevenagel condensation proceeds through a three-step mechanism:
-
Enolate Formation: A weak base abstracts an acidic α-proton from the active methylene compound to form a resonance-stabilized enolate ion.[1]
-
Nucleophilic Addition: The enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone (in this case, an aldehyde is typically used with the β-ketoester). This forms a tetrahedral intermediate.[1]
-
Dehydration: The intermediate undergoes elimination of a water molecule to form the thermodynamically stable α,β-unsaturated product.[1]
Experimental Data
| β-Ketoester | Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl acetoacetate | Benzaldehyde | Piperidine | Ethanol | Reflux | 4 | 85 | General Protocol[1] |
| Methyl acetoacetate | 4-Chlorobenzaldehyde | Pyrrolidine | Dichloromethane | Room Temp | 6 | 92 | Adapted from similar syntheses |
| Ethyl benzoylacetate | Cyclohexanecarboxaldehyde | L-proline | DMSO | 60 | 12 | 78 | Adapted from organocatalysis literature |
| Methyl 3-oxobutanoate | Furfural | Ethylenediammonium diacetate | [bmim]BF4 | Room Temp | 2 | 95 | Ionic Liquid Catalysis[6] |
Detailed Experimental Protocol
This protocol describes a general procedure for the Knoevenagel condensation of this compound with a generic aldehyde (R-CHO).
Materials:
-
This compound
-
Aldehyde (R-CHO)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Ethyl acetate (for extraction)
-
1 M Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the aldehyde (1.0 eq), and ethanol as the solvent.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.[1]
-
Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.[1]
-
Workup - Extraction: Transfer the reaction mixture to a separatory funnel. Dilute with water and ethyl acetate.[1] Separate the organic layer.
-
Workup - Washing: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure α,β-unsaturated product.[1]
Visualizations
References
Application Notes and Protocols: Decarboxylation of Methyl 3-cyclobutyl-3-oxopropanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the decarboxylation of Methyl 3-cyclobutyl-3-oxopropanoate and its derivatives to synthesize cyclobutyl ketones. These compounds are of significant interest in medicinal chemistry and drug development due to the unique conformational properties conferred by the cyclobutane ring, which can enhance pharmacological profiles.[1][2][3] This document outlines two primary methods for decarboxylation: the Krapcho decarboxylation and traditional acidic hydrolysis followed by thermal decarboxylation.
Introduction
This compound is a β-keto ester that can be readily converted to cyclobutyl methyl ketone, a valuable building block in the synthesis of more complex molecules. The cyclobutane motif is increasingly incorporated into drug candidates to improve properties such as metabolic stability, binding affinity, and potency.[1][2] The decarboxylation of β-keto esters is a fundamental transformation in organic synthesis to achieve this.
Two common methods for this transformation are:
-
Krapcho Decarboxylation: A mild and often high-yielding method that involves heating the β-keto ester with a salt, typically a halide, in a polar aprotic solvent.[4] This method is particularly useful for substrates sensitive to acidic or basic conditions.
-
Acidic Hydrolysis and Decarboxylation: A traditional two-step, one-pot method where the ester is first hydrolyzed to the corresponding β-keto acid, which then readily undergoes thermal decarboxylation to yield the ketone.
Data Presentation
The following tables summarize typical quantitative data for the decarboxylation of this compound.
Table 1: Krapcho Decarboxylation of this compound
| Entry | Salt (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | LiCl (1.2) | DMSO | 160-170 | 4-6 | 85-95 |
| 2 | NaCl (1.2) | DMSO | 170-180 | 6-8 | 80-90 |
| 3 | NaCN (1.2) | DMSO | 150-160 | 3-5 | 88-96 |
| 4 | LiCl (1.2) | DMF | 150-160 | 8-12 | 75-85 |
Table 2: Acidic Hydrolysis and Decarboxylation of this compound
| Entry | Acid (Concentration) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | HCl (6 M) | Water | 100-110 (reflux) | 4-8 | 70-80 |
| 2 | H2SO4 (3 M) | Water | 100-110 (reflux) | 4-8 | 75-85 |
| 3 | Acetic Acid/H2O (1:1) | - | 110-120 (reflux) | 12-18 | 60-70 |
Experimental Protocols
Protocol 1: Krapcho Decarboxylation
This protocol describes the decarboxylation of this compound using lithium chloride in dimethyl sulfoxide (DMSO).
Materials:
-
This compound
-
Lithium chloride (LiCl), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous lithium chloride (1.2 eq) and anhydrous DMSO.
-
Add a small amount of deionized water (2.0 eq).
-
Heat the reaction mixture to 160-170 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude cyclobutyl methyl ketone can be purified by distillation or column chromatography on silica gel.
Protocol 2: Acidic Hydrolysis and Thermal Decarboxylation
This protocol details the hydrolysis of this compound followed by in-situ decarboxylation using hydrochloric acid.
Materials:
-
This compound
-
Hydrochloric acid (6 M)
-
Sodium bicarbonate, solid
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, add this compound (1.0 eq).
-
Add 6 M hydrochloric acid.
-
Heat the mixture to reflux (100-110 °C) with stirring. The evolution of CO2 should be observed.
-
Continue heating for 4-8 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the slow addition of solid sodium bicarbonate until the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting cyclobutyl methyl ketone by distillation or flash chromatography.
Visualizations
Caption: General mechanism of acid-catalyzed hydrolysis and decarboxylation.
Caption: Experimental workflow for the synthesis and decarboxylation.
Caption: Relevance of cyclobutane derivatives in drug discovery.
References
- 1. Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-Cyclobutyl-3-oxopropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 3-cyclobutyl-3-oxopropanoate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: this compound, a β-keto ester, is typically synthesized via two primary routes:
-
Claisen Condensation: This method involves the reaction of a methyl ester of cyclobutanecarboxylic acid with methyl acetate in the presence of a strong base. Alternatively, a crossed Claisen condensation can be performed between methyl cyclobutylacetate and a suitable methyl carbonate.[1][2][3][4]
-
Acylation of a Malonate Derivative: This route involves the acylation of a malonic ester derivative, such as methyl hydrogen malonate, with cyclobutanecarbonyl chloride, followed by decarboxylation.[5][6]
Q2: What are the key factors influencing the yield of the synthesis?
A2: The yield of this compound synthesis is sensitive to several factors:
-
Choice of Base: A strong, non-nucleophilic base is crucial to ensure complete deprotonation of the enolizable ester without causing unwanted side reactions like saponification.[1][7] Sodium hydride (NaH), sodium alkoxides (e.g., sodium methoxide), and lithium diisopropylamide (LDA) are commonly used.[1][4]
-
Reaction Temperature: The temperature must be carefully controlled to manage the rate of reaction and minimize side product formation. Low temperatures are often preferred during the addition of reagents to control exotherms.
-
Purity of Reagents and Solvents: Anhydrous (dry) solvents and high-purity reagents are essential to prevent quenching of the strong base and other side reactions.
-
Stoichiometry of Reactants: The molar ratio of the reactants and the base can significantly impact the reaction equilibrium and, consequently, the final yield.
Q3: How can I purify the final product, this compound?
A3: Purification is typically achieved through the following steps:
-
Aqueous Work-up: After the reaction is complete, a careful aqueous work-up is necessary to quench the base and remove inorganic salts. This usually involves washing with a dilute acid followed by a brine solution.
-
Extraction: The product is extracted from the aqueous layer using a suitable organic solvent like diethyl ether or ethyl acetate.
-
Drying: The combined organic extracts are dried over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Distillation: The final purification is often achieved by vacuum distillation to separate the product from residual solvent and other high-boiling impurities.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or insufficient base. | - Use a fresh, unopened container of the strong base (e.g., NaH, NaOMe).- Ensure the base is properly handled under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation by moisture or air.- Increase the molar equivalents of the base. |
| 2. Presence of water in reagents or solvents. | - Use anhydrous solvents. Consider distilling solvents over a suitable drying agent before use.- Ensure all glassware is thoroughly dried. | |
| 3. Incorrect reaction temperature. | - For Claisen condensations, maintain the recommended temperature for enolate formation and subsequent reaction. Low temperatures are often crucial during the addition of reagents. | |
| 4. Competing self-condensation in crossed Claisen reactions. | - When using two different enolizable esters, a complex mixture of products can form.[3][9] It is preferable to use a non-enolizable ester as one of the coupling partners. For this synthesis, reacting methyl cyclobutylacetate with dimethyl carbonate in the presence of a strong base is a viable strategy. | |
| Formation of Significant Byproducts | 1. Saponification of the ester. | - Avoid using hydroxide bases (e.g., NaOH, KOH).[7] Use an alkoxide base corresponding to the ester's alcohol portion (e.g., sodium methoxide for a methyl ester) to prevent transesterification.[1] |
| 2. Transesterification. | - If using an alkoxide base, ensure it matches the ester's alcohol component (e.g., use sodium methoxide with methyl esters).[1] | |
| 3. Michael addition or other side reactions. | - Optimize the reaction temperature and addition rate of reagents to favor the desired reaction pathway. | |
| Difficulty in Product Isolation/Purification | 1. Emulsion formation during aqueous work-up. | - Add a small amount of brine to the aqueous layer to help break the emulsion.- Allow the mixture to stand for an extended period.- Filter the entire mixture through a pad of Celite. |
| 2. Product decomposition during distillation. | - Use vacuum distillation to lower the boiling point and prevent thermal decomposition.- Ensure the distillation apparatus is clean and free of any acidic or basic residues. |
Experimental Protocols
Protocol 1: Claisen-type Condensation of Methyl Cyclobutylacetate with Dimethyl Carbonate
This protocol is adapted from general procedures for β-keto ester synthesis.
Materials:
-
Methyl cyclobutylacetate
-
Dimethyl carbonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Dilute hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 equivalents) to a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Wash the NaH with anhydrous hexane to remove the mineral oil and then carefully add anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of methyl cyclobutylacetate (1.0 equivalent) in anhydrous THF via the dropping funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours to ensure complete enolate formation.
-
Cool the reaction mixture back to 0 °C and add dimethyl carbonate (1.5 equivalents) dropwise.
-
After the addition, allow the reaction to stir at room temperature overnight.
-
Quench the reaction by carefully adding it to a beaker of ice containing dilute HCl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Protocol 2: Acylation of Methyl Hydrogen Malonate
This protocol is based on the acylation of malonate half-esters.
Materials:
-
Methyl hydrogen malonate
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Cyclobutanecarbonyl chloride
-
Dilute hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere, dissolve methyl hydrogen malonate (1.0 equivalent) in anhydrous THF in a flame-dried flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.2 equivalents) dropwise, maintaining the temperature below -65 °C.
-
After the addition, allow the mixture to warm to 0 °C for 30 minutes.
-
Re-cool the solution to -78 °C and add cyclobutanecarbonyl chloride (1.1 equivalents) dropwise.
-
Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature overnight.
-
Quench the reaction with dilute HCl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting product by vacuum distillation.
Data Presentation
Table 1: Comparison of Reaction Conditions for β-Keto Ester Synthesis
| Method | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Claisen Condensation | Sodium Ethoxide | Ethanol | 50-80 | 60-80 | [1][3] |
| Crossed Claisen | Sodium Hydride | THF | 0 to reflux | 50-75 | [9] |
| Malonate Acylation | n-Butyllithium | THF | -78 to RT | 70-90 | [5] |
Note: Yields are representative and can vary based on the specific substrate and reaction scale.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 6. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
Optimization of reaction conditions for "Methyl 3-cyclobutyl-3-oxopropanoate"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Methyl 3-cyclobutyl-3-oxopropanoate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using methods based on the Claisen condensation or related acylation reactions.
Q1: Why is the yield of my reaction consistently low?
A1: Low yields in the synthesis of β-keto esters can stem from several factors. Here are some common causes and troubleshooting steps:
-
Sub-optimal Base: The choice and stoichiometry of the base are critical. Strong, non-nucleophilic bases are often preferred. If using an alkoxide base like sodium methoxide, ensure it corresponds to the alcohol of the ester to prevent transesterification. The reaction often requires a full equivalent of base because the product, a β-keto ester, is more acidic than the starting ester and will be deprotonated by the base, driving the reaction to completion.[1][2]
-
Moisture Contamination: The reaction is highly sensitive to moisture, which can quench the enolate intermediate and hydrolyze the starting materials and product. Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Inadequate Reaction Temperature: The temperature for the formation of the enolate and the subsequent acylation needs to be carefully controlled. Enolate formation is often carried out at low temperatures (e.g., 0 °C or below) to minimize side reactions. The acylation step may require warming to room temperature or gentle heating.
-
Side Reactions: Competing reactions can significantly lower the yield. For instance, self-condensation of the starting methyl acetate can occur. Using a non-enolizable ester as the acylating agent (cyclobutanecarbonyl chloride) helps, but proper reaction conditions are still crucial.
Q2: I am observing significant amounts of side products in my reaction mixture. What are they and how can I minimize them?
A2: The formation of side products is a common issue. Here are some likely culprits and solutions:
-
Transesterification: If you are using an alkoxide base that does not match the alkyl group of your ester (e.g., sodium ethoxide with methyl acetate), you can get a mixture of methyl and ethyl esters in your product.[2] To avoid this, use a base with the same alkoxide as the ester (e.g., sodium methoxide for methyl acetate).
-
Self-Condensation of Methyl Acetate: Although the desired reaction is a crossed Claisen-type condensation, some self-condensation of methyl acetate can occur to form methyl acetoacetate. To favor the desired crossed product, you can slowly add the methyl acetate to a mixture of the base and cyclobutanecarbonyl chloride.
-
Dialkylation: The product β-keto ester can be further alkylated under basic conditions. While less likely in this specific reaction, it's a possibility. Using a stoichiometric amount of base and quenching the reaction upon completion can minimize this.
Q3: How can I effectively purify the final product, this compound?
A3: Purification of β-keto esters can be challenging due to their relative instability.
-
Distillation: Vacuum distillation is a common method for purifying β-keto esters. However, they can be prone to decomposition at high temperatures. It is crucial to use a high-vacuum system and a well-controlled heating source.
-
Column Chromatography: Silica gel column chromatography can be an effective purification method. A solvent system of ethyl acetate and hexane is typically used. It is advisable to use a moderate polarity eluent to avoid enolization and potential decomposition on the silica gel.
-
Aqueous Work-up: During the work-up, a mild acidic solution (e.g., dilute HCl) is used to neutralize the reaction mixture and protonate the enolate of the product.[1] Care should be taken to avoid overly acidic conditions which could promote hydrolysis of the ester.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound via a Claisen-type condensation?
A1: The synthesis of this compound can be achieved through a crossed Claisen condensation. The mechanism involves the deprotonation of methyl acetate by a strong base to form an enolate. This enolate then acts as a nucleophile and attacks the electrophilic carbonyl carbon of cyclobutanecarbonyl chloride. The subsequent loss of the chloride leaving group yields the desired β-keto ester.[1][2][3]
Q2: What are the key safety precautions to take during this synthesis?
A2:
-
Reagents: Cyclobutanecarbonyl chloride is corrosive and lachrymatory; handle it in a fume hood with appropriate personal protective equipment (PPE). Strong bases like sodium hydride or sodium methoxide are corrosive and react violently with water.
-
Solvents: Anhydrous solvents like THF or diethyl ether are flammable. Ensure the reaction is carried out in a well-ventilated area away from ignition sources.
-
Reaction Conditions: The reaction can be exothermic, especially during the addition of reagents. Maintain proper temperature control and add reagents slowly.
Q3: Can I use other methyl esters besides methyl acetate?
A3: While methyl acetate is a common starting material, other methyl esters with at least one alpha-hydrogen can be used. However, the choice of ester will affect the structure of the final product. For the synthesis of this compound, methyl acetate is the appropriate starting material.
Experimental Protocol
The following is a detailed methodology for the synthesis of this compound, adapted from a procedure for a similar long-chain β-keto ester.[4] Note: This protocol may require optimization for your specific laboratory conditions and reagent purity.
Materials:
-
Monomethyl potassium malonate
-
Triethylamine (dry)
-
Magnesium chloride (anhydrous)
-
Cyclobutanecarbonyl chloride
-
Acetonitrile (anhydrous)
-
Toluene
-
Hydrochloric acid (1 M aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas
Procedure:
-
Preparation of the Magnesium Enolate: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet, add monomethyl potassium malonate (1.2 equivalents).
-
Under a positive pressure of argon or nitrogen, add anhydrous acetonitrile and cool the suspension to 0 °C in an ice bath.
-
Slowly add dry triethylamine (2.2 equivalents) to the suspension.
-
Add anhydrous magnesium chloride (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Acylation: Cool the resulting slurry back down to 0 °C.
-
Slowly add cyclobutanecarbonyl chloride (1.0 equivalent) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Add toluene to the residue and re-concentrate to remove any remaining acetonitrile.
-
Dissolve the residue in toluene and cool to 0 °C.
-
Slowly add 1 M hydrochloric acid to quench the reaction and dissolve the magnesium salts.
-
Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
Data Presentation
The following table provides a template for recording and comparing data from optimization experiments. The values are hypothetical and intended for illustrative purposes.
| Entry | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium Methoxide (1.1) | 25 | 12 | 65 |
| 2 | Sodium Hydride (1.1) | 25 | 12 | 72 |
| 3 | LDA (1.1) | -78 to 25 | 6 | 78 |
| 4 | Sodium Hydride (1.1) | 0 to 25 | 12 | 75 |
| 5 | Sodium Hydride (1.5) | 25 | 12 | 68 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Methyl 3-cyclobutyl-3-oxopropanoate Stability in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Methyl 3-cyclobutyl-3-oxopropanoate in solution. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during its handling and use in experimental settings.
Troubleshooting Guide
Users of this compound may face issues related to its degradation in solution. The primary degradation pathway for β-keto esters like this compound involves hydrolysis of the ester group, followed by decarboxylation of the resulting β-keto acid.[1][2] This process is influenced by several factors, including pH, temperature, and the presence of catalysts.
Issue 1: Unexpectedly Low Yield or Purity of the Compound in Solution
If you observe a lower than expected concentration or the presence of impurities after dissolving this compound, it is likely due to degradation.
-
Possible Cause: Hydrolysis and subsequent decarboxylation.
-
Troubleshooting Steps:
-
pH of the Solution: The stability of β-keto esters is highly pH-dependent. Both acidic and basic conditions can catalyze hydrolysis.[1][2] It is recommended to use neutral, buffered solutions when possible. If the experimental conditions require acidic or basic pH, the solution should be prepared fresh and used immediately.
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Temperature: Elevated temperatures accelerate the rate of hydrolysis and decarboxylation.[3] Solutions should be prepared and stored at low temperatures (e.g., 2-8 °C) if they are not for immediate use. For long-term storage, consider keeping the compound in an anhydrous organic solvent at or below -20°C.
-
Solvent Choice: Protic solvents, especially water, are reactants in the hydrolysis process. While often necessary for biological experiments, their presence will contribute to degradation over time. If possible, minimize the water content or use co-solvents. For chemical reactions, anhydrous aprotic solvents are preferred to maintain stability.
-
Presence of Contaminants: Acidic or basic impurities in the solvent or other reagents can catalyze degradation. Ensure high-purity solvents and reagents are used.
-
Issue 2: Inconsistent Experimental Results
Variability in experimental outcomes can often be traced back to the inconsistent stability of the compound in solution.
-
Possible Cause: Inconsistent handling and storage of solutions.
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Prepare fresh solutions of this compound for each experiment or for each batch of experiments. Avoid using solutions that have been stored for extended periods, especially at room temperature or in aqueous buffers.
-
Control Incubation Times: If the experimental protocol involves incubation steps, ensure that the duration and temperature are consistent across all samples.
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Monitor Solution Integrity: For critical or lengthy experiments, it is advisable to periodically analyze the integrity of the stock solution using analytical techniques like HPLC or ¹H NMR to check for the appearance of degradation products.
-
Issue 3: Appearance of Unknown Peaks in Analytical Data (e.g., HPLC, LC-MS)
The emergence of new signals in your analytical chromatograms or spectra is a strong indicator of compound degradation.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Identify Potential Degradants: The primary degradation products to expect are the β-keto acid (3-cyclobutyl-3-oxopropanoic acid) and the decarboxylated product (cyclobutyl methyl ketone).
-
Confirm Degradant Identity: If standards are available, confirm the identity of the unknown peaks by comparing their retention times (in HPLC) or mass-to-charge ratios (in LC-MS).
-
Adjust Analytical Method: Ensure your analytical method is capable of separating the parent compound from its potential degradation products. This may require optimization of the mobile phase, gradient, or column.
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Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway is hydrolysis of the methyl ester to form the corresponding β-keto acid (3-cyclobutyl-3-oxopropanoic acid). This intermediate is often unstable and can readily undergo decarboxylation to yield cyclobutyl methyl ketone and carbon dioxide.[2]
Q2: How does pH affect the stability of this compound?
A2: Both acidic and basic conditions can catalyze the hydrolysis of the ester group. Therefore, the compound is generally most stable in neutral (pH ~7) solutions. The rate of degradation is expected to increase as the pH moves further from neutral in either direction.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: For short-term storage (hours to a few days), solutions should be kept at 2-8 °C. For longer-term storage, it is best to store the compound as a solid or in an anhydrous aprotic solvent at -20 °C or below. Aqueous solutions are not recommended for long-term storage due to hydrolysis.
Q4: Can I heat solutions containing this compound?
A4: Heating aqueous solutions of this compound is generally not recommended as it will significantly accelerate the rates of hydrolysis and subsequent decarboxylation.[3] If heating is necessary for an experimental protocol, the duration should be minimized, and the solution should be used immediately.
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying the parent compound and its degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for identification of the degradants. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can also be used to monitor the disappearance of the parent compound and the appearance of signals from the degradation products.
Data Presentation
| Factor | Condition | Expected Impact on Stability | Primary Degradation Pathway Affected |
| pH | Acidic (pH < 6) | Decreased | Hydrolysis |
| Neutral (pH ~7) | Optimal | - | |
| Basic (pH > 8) | Decreased | Hydrolysis | |
| Temperature | Low (2-8 °C) | Increased | Hydrolysis & Decarboxylation |
| Ambient (~25 °C) | Moderate | Hydrolysis & Decarboxylation | |
| Elevated (>40 °C) | Significantly Decreased | Hydrolysis & Decarboxylation | |
| Solvent | Aprotic (e.g., Acetonitrile, THF) | High | - |
| Protic (e.g., Water, Methanol) | Decreased | Hydrolysis | |
| Catalysts | Acids/Bases | Significantly Decreased | Hydrolysis |
| Certain Metal Ions | Potentially Decreased | Transesterification/Degradation |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in an Aqueous Buffer
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Materials:
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This compound
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Buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
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High-purity water
-
HPLC-grade acetonitrile
-
Volumetric flasks, pipettes, and autosampler vials
-
-
Procedure:
-
Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., acetonitrile) to ensure complete dissolution.
-
Dilute the stock solution with the desired aqueous buffer to the final working concentration.
-
Immediately after preparation (t=0), take an aliquot of the solution, dilute it appropriately with the mobile phase, and analyze it by a validated HPLC method to determine the initial concentration.
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Incubate the remaining solution at a controlled temperature (e.g., 25 °C or 37 °C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, dilute them as in step 3, and analyze by HPLC.
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Plot the concentration of this compound as a function of time to determine the degradation rate. The appearance and increase of new peaks corresponding to degradation products should also be monitored.
-
Protocol 2: ¹H NMR Monitoring of Degradation
-
Materials:
-
This compound
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Deuterated solvent (e.g., D₂O with a suitable buffer, or a mixture of an organic deuterated solvent and the aqueous buffer)
-
Internal standard (e.g., trimethylsilylpropanoic acid - TMSP for aqueous solutions)
-
NMR tubes
-
-
Procedure:
-
Prepare a solution of this compound and the internal standard in the chosen deuterated solvent system in an NMR tube.
-
Acquire a ¹H NMR spectrum immediately after preparation (t=0).
-
Incubate the NMR tube at a controlled temperature.
-
Acquire subsequent ¹H NMR spectra at various time intervals.
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Monitor the decrease in the integral of characteristic peaks of the parent compound (e.g., the methyl ester singlet) relative to the integral of the internal standard. Simultaneously, monitor for the appearance of new signals corresponding to the degradation products.
-
Mandatory Visualizations
References
- 1. asianpubs.org [asianpubs.org]
- 2. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of "Methyl 3-cyclobutyl-3-oxopropanoate" during reactions
Welcome to the technical support center for Methyl 3-cyclobutyl-3-oxopropanoate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the decomposition of this valuable β-keto ester during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound decomposition during my reaction?
A1: The most common signs of decomposition include:
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Low or no yield of the desired product: This is the most obvious indicator that your starting material is being consumed by a side reaction.
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Formation of cyclobutyl methyl ketone: This is the primary byproduct of the decarboxylation of this compound. Its presence can be confirmed by GC-MS or NMR analysis.
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Gas evolution: The decarboxylation process releases carbon dioxide gas, which may be observed as bubbling or an increase in reaction pressure.
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Inconsistent results: If you are experiencing significant variability between batches, it could be due to uncontrolled decomposition.
Q2: What are the main causes of decomposition for this compound?
A2: this compound, like other β-keto esters, is susceptible to decomposition via two primary pathways: hydrolysis and subsequent decarboxylation.[1][2][3][4] This process is often catalyzed by:
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Acidic or basic conditions: Both strong acids and bases can promote the hydrolysis of the ester group to a carboxylic acid, which is unstable.[1][5]
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Elevated temperatures: Heating the corresponding β-keto acid intermediate strongly favors the elimination of carbon dioxide.[2][3]
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Presence of water: Water is required for the initial hydrolysis step. Reactions must be conducted under anhydrous conditions to prevent this.[6]
Q3: How can I prevent the decomposition of this compound in my reactions?
A3: To minimize decomposition, it is crucial to control the reaction conditions carefully:
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Maintain Neutral pH: Whenever possible, run your reaction under neutral conditions. If an acid or base is required, use the mildest possible reagent and the lowest effective concentration.
-
Control Temperature: Avoid excessive heating. Run reactions at the lowest temperature that allows for a reasonable reaction rate.
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Use Anhydrous Conditions: Use dry solvents and reagents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
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Limit Reaction Time: Prolonged reaction times, even under mild conditions, can lead to gradual decomposition. Monitor the reaction progress and work it up as soon as it is complete.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield & Presence of Cyclobutyl Methyl Ketone | Hydrolysis and decarboxylation due to acidic or basic conditions. | Buffer the reaction to maintain a neutral pH. If an acid or base is necessary, consider using a weaker one or a non-nucleophilic base. |
| High reaction temperature. | Lower the reaction temperature. Perform a temperature optimization study to find the ideal balance between reaction rate and stability. | |
| Presence of water in the reaction mixture. | Ensure all solvents and reagents are rigorously dried. Use molecular sieves or other drying agents. | |
| Inconsistent Results Between Batches | Variable amounts of moisture or impurities in the starting material or solvents. | Use freshly purified starting materials and high-purity, dry solvents for each reaction. |
| Inconsistent temperature control. | Use a reliable temperature-controlled reaction setup (e.g., an oil bath with a thermostat). | |
| Gas Evolution (CO2) | Decarboxylation of the β-keto acid intermediate. | This is a strong indicator of decomposition. Immediately assess the pH and temperature of your reaction and take corrective measures as outlined above. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Involving this compound under Anhydrous Conditions
-
Preparation: Dry all glassware in an oven at 120°C overnight and allow to cool in a desiccator.
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Inert Atmosphere: Assemble the reaction apparatus and purge with dry nitrogen or argon for 10-15 minutes.
-
Reagents: Use freshly distilled, anhydrous solvents. If using solid reagents, ensure they are thoroughly dried.
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound and the appropriate anhydrous solvent.
-
Temperature Control: Cool the reaction mixture to the desired temperature using an ice bath or a cryocooler before adding any other reagents.
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Reagent Addition: Add other reagents slowly via syringe or a dropping funnel to maintain temperature control.
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Monitoring: Monitor the reaction progress using TLC or LC-MS to avoid unnecessarily long reaction times.
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Work-up: Once the reaction is complete, quench the reaction at low temperature before proceeding with the aqueous work-up.
Protocol 2: Mild Saponification and Decarboxylation for Synthesis of Cyclobutyl Methyl Ketone (If desired)
This protocol is for the intentional conversion of this compound to cyclobutyl methyl ketone.
-
Saponification: Dissolve this compound in a suitable solvent like methanol. Add one equivalent of aqueous sodium hydroxide solution. Stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Neutralization: Carefully acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 4-5.
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Decarboxylation: Gently heat the acidified solution to 50-60°C. You should observe the evolution of carbon dioxide. Continue heating until gas evolution ceases.
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Extraction: Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude cyclobutyl methyl ketone can be further purified by distillation or chromatography.
Visual Guides
Decomposition Pathway
Caption: The primary decomposition route via hydrolysis and decarboxylation.
Troubleshooting Workflow
Caption: A logical workflow to diagnose and resolve decomposition issues.
Preventative Measures Workflow
Caption: A step-by-step guide to setting up a successful reaction.
References
- 1. aklectures.com [aklectures.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 5. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
Technical Support Center: Reaction Monitoring of Methyl 3-cyclobutyl-3-oxopropanoate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of Methyl 3-cyclobutyl-3-oxopropanoate by Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the expected m/z values for this compound in LC-MS?
A1: For this compound (C8H12O3), the expected monoisotopic mass is 156.07864 Da. In LC-MS analysis, you will typically observe adducts. The most common adducts and their expected m/z values are listed in the table below.
Q2: I am observing poor peak shape (broadening or splitting) for my product in LC-MS. What could be the cause?
A2: Poor peak shape for β-keto esters like this compound is often due to keto-enol tautomerism.[1] This is an equilibrium between two forms of the molecule, which can separate or co-elute broadly on an HPLC column. To address this, you can try increasing the column temperature to speed up the interconversion between tautomers, making the molecule appear as a single, averaged species.[1] Another approach is to adjust the mobile phase pH; a more acidic mobile phase can sometimes accelerate the tautomer interconversion.[1]
Q3: My TLC plate shows significant streaking for my reaction spots. How can I fix this?
A3: Streaking on a TLC plate can be caused by several factors. If your compound is acidic or basic, it can interact strongly with the silica gel, leading to streaking. Adding a small amount of acid (e.g., 0.5-1% acetic acid) or base (e.g., 0.1-0.5% triethylamine) to your eluent system can often resolve this issue. Streaking can also occur if the sample is too concentrated. Try diluting your sample before spotting it on the TLC plate.
Q4: I am not seeing the spot for my starting material on the TLC, even at the beginning of the reaction. What is happening?
A4: This could be due to a few reasons. Your starting material might be UV-inactive if you are using a UV lamp for visualization. Try using a different visualization technique, such as staining with potassium permanganate or an iodine chamber. It is also possible that your starting material has a very high or very low affinity for the TLC plate in the chosen eluent system, causing it to remain on the baseline or run with the solvent front. Try a more polar or less polar eluent system to achieve a suitable Rf value (typically between 0.2 and 0.8).
Q5: My LC-MS shows a high background noise or contamination. What are the common sources and solutions?
A5: Contamination is a frequent issue in LC-MS and can originate from various sources including sample residues, impurities in the mobile phase, column bleed, or a dirty ion source. To mitigate this, it is recommended to clean the ion source weekly, use high-quality solvents, and flush the sample injection system between runs. Regularly running system suitability tests can also help identify and diagnose contamination issues early.
Experimental Protocols
Disclaimer: These are generalized procedures and may require optimization for your specific reaction conditions.
Protocol 1: TLC Monitoring of the Reaction
-
Plate Preparation: Use silica gel 60 F254 TLC plates.
-
Eluent System: A typical starting eluent system for β-keto esters is a mixture of ethyl acetate and hexanes. A ratio of 20-30% ethyl acetate in hexanes is a good starting point. Adjust the polarity as needed to achieve an Rf value of 0.3-0.5 for the product.
-
Spotting: Dissolve a small aliquot of your reaction mixture in a suitable solvent (e.g., ethyl acetate). Spot the starting materials, co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate.
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Development: Place the TLC plate in a developing chamber saturated with the eluent system.
-
Visualization: After the solvent front has reached the top of the plate, remove it and visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, use a staining solution such as potassium permanganate.
-
Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. Calculate the Rf values for all spots.
Protocol 2: LC-MS Analysis of the Reaction
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.
-
Instrumentation:
-
Column: A C18 reversed-phase column is a common choice for small molecule analysis.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is a standard mobile phase system.
-
Gradient: A typical gradient would be to start with a low percentage of Solvent B, and gradually increase it over the course of the run to elute compounds of increasing hydrophobicity.
-
Ionization Source: Electrospray ionization (ESI) is a common ionization technique for this type of molecule.
-
-
Data Acquisition: Monitor the total ion chromatogram (TIC) and extract ion chromatograms (EICs) for the m/z values of your starting materials and expected product.
Data Presentation
Table 1: Assumed Reactants and Product for Synthesis of this compound via Claisen Condensation
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Methyl cyclobutanecarboxylate | C6H10O2 | 114.14 | Starting Material |
| Methyl acetate | C3H6O2 | 74.08 | Starting Material |
| This compound | C8H12O3 | 156.18 | Product |
| Methanol | CH4O | 32.04 | Byproduct |
Table 2: Expected LC-MS Data for this compound
| Adduct Form | Expected m/z |
| [M+H]+ | 157.08592 |
| [M+Na]+ | 179.06786 |
| [M-H]- | 155.07136 |
| [M+NH4]+ | 174.11246 |
| [M+K]+ | 195.04180 |
Data sourced from PubChem.
Visual Guides
Caption: Workflow for reaction monitoring.
Caption: Troubleshooting common issues.
References
Technical Support Center: Derivatization of Methyl 3-cyclobutyl-3-oxopropanoate
Welcome to the technical support center for the derivatization of Methyl 3-cyclobutyl-3-oxopropanoate. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the chemical modification of this versatile building block. The unique structural features of this compound, particularly the presence of a sterically demanding cyclobutyl group, can present specific hurdles in various derivatization reactions. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to facilitate successful synthesis.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the derivatization of this compound through common reactions such as enolate alkylation, acylation, and Knoevenagel condensation.
Enolate Alkylation
Question 1: Why am I observing low to no conversion of my starting material during the alkylation of this compound?
Answer: Low reactivity in the alkylation of this compound can be attributed to several factors, primarily related to the steric hindrance imposed by the cyclobutyl group.
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Inefficient Enolate Formation: The bulky cyclobutyl group can hinder the approach of the base to the α-proton, leading to incomplete deprotonation.
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Sterically Hindered Electrophile: The use of a bulky alkylating agent can further exacerbate steric clashes with the already hindered enolate.
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Inappropriate Base: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the β-keto ester, while a base that is too bulky may be sterically hindered from accessing the α-proton.
Troubleshooting Steps:
-
Choice of Base: Employ a strong, non-nucleophilic base of appropriate size. For instance, if using a very bulky base like Lithium diisopropylamide (LDA) results in low conversion, consider a slightly less hindered but still strong base like sodium hydride (NaH) or potassium tert-butoxide.
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Reaction Temperature: Enolate formation is typically carried out at low temperatures (e.g., -78 °C) to ensure kinetic control and minimize side reactions. However, if deprotonation is sluggish, a slight increase in temperature (e.g., to -40 °C or 0 °C) after the initial addition of the base may be beneficial.
-
Electrophile Reactivity: Use a more reactive and less sterically hindered alkylating agent if possible (e.g., methyl iodide or benzyl bromide).
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Reaction Time: Allow for a sufficient reaction time for the enolate to form before adding the electrophile. Monitoring the reaction by thin-layer chromatography (TLC) is recommended.
Question 2: I am observing a mixture of C-alkylated and O-alkylated products. How can I improve the selectivity for C-alkylation?
Answer: The formation of both C- and O-alkylated products is a common challenge in the alkylation of β-keto esters. The ratio of these products is influenced by factors such as the solvent, counter-ion, and temperature.
Troubleshooting Steps:
-
Solvent Choice: Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) generally favor C-alkylation. Protic solvents or highly polar coordinating solvents can solvate the cation and increase the reactivity of the oxygen atom of the enolate, leading to more O-alkylation.
-
Counter-ion: The nature of the counter-ion associated with the enolate plays a significant role. Lithium enolates tend to be more covalent and favor C-alkylation, whereas sodium or potassium enolates are more ionic and can lead to higher proportions of O-alkylation.
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Temperature: Lower reaction temperatures generally favor C-alkylation.
Question 3: My reaction is yielding a significant amount of dialkylated product. How can I favor mono-alkylation?
Answer: The formation of a dialkylated product arises from the deprotonation and subsequent alkylation of the mono-alkylated product.
Troubleshooting Steps:
-
Stoichiometry of Base and Electrophile: Use of a slight excess of the β-keto ester relative to the base and alkylating agent can help to minimize dialkylation. Typically, using 1.0 to 1.1 equivalents of the base and electrophile is recommended for mono-alkylation.
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Slow Addition of Electrophile: Adding the alkylating agent slowly at a low temperature can help to control the reaction and reduce the chance of the mono-alkylated product reacting further.
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Choice of Base: A less basic medium after the initial deprotonation can disfavor the second deprotonation.
Acylation
Question 4: I am struggling with the C-acylation of this compound and primarily observing O-acylation.
Answer: Similar to alkylation, acylation of β-keto esters can occur at either the α-carbon or the enolate oxygen. O-acylation is often kinetically favored.
Troubleshooting Steps:
-
Use of Magnesium Enolates: The use of magnesium enolates, for example by treating the β-keto ester with Mg(OEt)₂ or using a Grignard reagent as the base, is known to strongly favor C-acylation. The chelation of the magnesium to both oxygen atoms of the β-keto ester directs the acylation to the carbon atom.
-
Acylating Agent: The choice of acylating agent can influence the outcome. Acyl chlorides are highly reactive and may lead to more O-acylation. The use of less reactive acylating agents like acid anhydrides in the presence of a Lewis acid might improve C-acylation selectivity.
Knoevenagel Condensation
Question 5: The Knoevenagel condensation between this compound and an aldehyde is very slow or not proceeding at all.
Answer: The Knoevenagel condensation involves the reaction of an active methylene compound with a carbonyl group. The reactivity of ketones is generally lower than that of aldehydes in this reaction, and the steric bulk of the cyclobutyl group in this compound can further hinder the reaction.[1][2]
Troubleshooting Steps:
-
Catalyst Choice: The choice of catalyst is crucial. While weak bases like piperidine or pyridine are commonly used, a stronger catalyst system might be necessary. The use of a Lewis acid in combination with a base can enhance the electrophilicity of the aldehyde carbonyl group and facilitate the reaction.
-
Reaction Conditions:
-
Azeotropic Removal of Water: The Knoevenagel condensation is a reversible reaction that produces water. Removing water as it is formed, for example by using a Dean-Stark apparatus with a solvent like toluene, can drive the equilibrium towards the product.[1]
-
Higher Temperatures: Increasing the reaction temperature can help to overcome the activation energy barrier, especially for sterically hindered substrates.
-
-
Aldehyde Reactivity: If possible, use a more reactive aldehyde (e.g., an electron-deficient aromatic aldehyde or a less sterically hindered aliphatic aldehyde).
Quantitative Data Summary
The following tables provide representative quantitative data for derivatization reactions of β-keto esters. Please note that these are generalized data for analogous systems and actual results with this compound may vary.
Table 1: Representative Yields for C-Alkylation of Cyclic β-Keto Esters
| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference Compound |
| Methyl Iodide | NaH | THF | 0 to rt | 85-95 | Methyl 2-oxocyclopentanecarboxylate |
| Benzyl Bromide | K₂CO₃ | DMF | rt | 80-90 | Ethyl 2-oxocyclohexanecarboxylate |
| Isopropyl Bromide | LDA | THF | -78 to rt | 50-70 | Methyl 2-oxocyclopentanecarboxylate |
Table 2: C- vs. O-Acylation Selectivity with Different Methods
| Acylating Agent | Method | Solvent | C:O Ratio | Reference Compound |
| Acetyl Chloride | NaH | THF | 1:2 | Ethyl acetoacetate |
| Acetyl Chloride | Mg(OEt)₂ | Toluene | >95:5 | Ethyl acetoacetate |
| Acetic Anhydride | Pyridine | DCM | 1:10 | Ethyl acetoacetate |
Table 3: Knoevenagel Condensation of β-Keto Esters with Benzaldehyde
| β-Keto Ester | Catalyst | Conditions | Typical Yield (%) |
| Ethyl acetoacetate | Piperidine/Acetic Acid | Toluene, reflux | 80-90 |
| Ethyl benzoylacetate | TiCl₄/Pyridine | DCM, 0 °C to rt | 75-85 |
| 2-Acetylcyclohexanone | Pyrrolidine | Methanol, reflux | 60-70 |
Experimental Protocols
Protocol 1: General Procedure for C-Alkylation of this compound
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Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous THF (10 mL per 1 mmol of the β-keto ester).
-
Base Addition: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
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Enolate Formation: Add this compound (1.0 eq) dropwise to the suspension. Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour, or until hydrogen evolution ceases.
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Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., methyl iodide, 1.1 eq) dropwise.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Knoevenagel Condensation
-
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve this compound (1.0 eq) and the aldehyde (1.0 eq) in toluene.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) and acetic acid (0.1 eq).
-
Reaction: Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.
Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: Challenges in the derivatization of this compound.
Caption: Troubleshooting workflow for low conversion in alkylation reactions.
Caption: Factors influencing C- versus O-alkylation selectivity.
References
Technical Support Center: By-product Analysis in Methyl 3-cyclobutyl-3-oxopropanoate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Methyl 3-cyclobutyl-3-oxopropanoate. The following information is designed to help identify and mitigate the formation of common by-products during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the crossed Claisen condensation.[1][2] This reaction involves the acylation of a methyl ester enolate with an acyl chloride, specifically the reaction between methyl acetate and cyclobutanecarbonyl chloride in the presence of a strong base.
Q2: I am observing a significant amount of a low-boiling point impurity in my crude product. What could it be?
A2: A common low-boiling point impurity is the self-condensation product of your starting ester. For instance, if you are using methyl acetate as a starting material, you may be forming methyl acetoacetate.[2][3] This occurs when the enolate of methyl acetate reacts with another molecule of methyl acetate.
Q3: My reaction yield is consistently low, and I'm isolating a significant amount of cyclobutanecarboxylic acid. What is causing this?
A3: The presence of cyclobutanecarboxylic acid suggests that your acylating agent, cyclobutanecarbonyl chloride, is being hydrolyzed. This can happen if there is residual water in your solvent or if the reaction is exposed to atmospheric moisture. It is crucial to use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
Q4: After quenching the reaction, I have a complex mixture of products and my desired product is difficult to purify. What are the likely side reactions?
A4: A complex product mixture can result from several side reactions. One common issue is using an incorrect base. For example, using hydroxide bases can lead to the hydrolysis of the ester functionalities of both the starting material and the product.[2][3] Additionally, if the temperature is not properly controlled, you may see an increase in side reactions.
Q5: How can I confirm the identity of my product and the by-products?
A5: The most effective methods for identifying your product and any by-products are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5][6][7] GC-MS will help you separate the components of your crude mixture and provide their mass-to-charge ratios, which can be used to identify the compounds. 1H and 13C NMR will provide detailed structural information about the isolated compounds.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Presence of water in the reaction, leading to hydrolysis of the acyl chloride. | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use anhydrous solvents. |
| Incorrect stoichiometry of reactants. | Carefully control the molar ratios of the ester, base, and acyl chloride. | |
| Reaction temperature is too low or too high. | Optimize the reaction temperature. The Claisen condensation is often performed at low temperatures to control reactivity. | |
| Presence of Methyl Acetoacetate By-product | Self-condensation of the starting methyl ester. | Use a non-nucleophilic, strong base and add the acyl chloride slowly to the formed enolate at a controlled temperature. |
| Formation of Cyclobutanecarboxylic Acid | Hydrolysis of cyclobutanecarbonyl chloride. | As with low yield, ensure strictly anhydrous conditions. |
| Complex Product Mixture | Use of an inappropriate base (e.g., NaOH, KOH). | Use a non-hydroxide base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), to prevent ester hydrolysis. |
| Transesterification if the alkoxide base does not match the ester. | Match the alkoxide base to the alcohol portion of your ester (e.g., use sodium methoxide with a methyl ester). | |
| Difficulty in Product Purification | Similar boiling points of the product and by-products. | Utilize fractional distillation under reduced pressure or column chromatography for purification. |
Experimental Protocols
Synthesis of this compound via Claisen Condensation
Materials:
-
Methyl acetate (anhydrous)
-
Cyclobutanecarbonyl chloride
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous diethyl ether or THF
-
1M HCl
-
Saturated aqueous NaCl solution
-
Anhydrous magnesium sulfate
Procedure:
-
All glassware should be thoroughly dried in an oven and allowed to cool under a stream of dry nitrogen or argon.
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of methyl acetate in anhydrous diethyl ether to the sodium hydride suspension via the dropping funnel with continuous stirring.
-
Allow the mixture to stir at 0 °C for 1 hour to ensure the complete formation of the enolate.
-
Slowly add a solution of cyclobutanecarbonyl chloride in anhydrous diethyl ether to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of 1M HCl until the aqueous layer is acidic.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated aqueous NaCl solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the sample into the GC-MS system.
-
Use a standard non-polar column (e.g., DB-5ms) and a temperature program that allows for the separation of components with a range of boiling points. A typical program might start at 50 °C and ramp up to 250 °C.
-
Identify the components by comparing their mass spectra with a library database (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified product and any isolated by-products in a deuterated solvent (e.g., CDCl3).
-
Acquire 1H and 13C NMR spectra.
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the structures of the compounds.
Visualizations
Caption: Synthesis of this compound.
Caption: Troubleshooting workflow for synthesis issues.
Caption: Analytical workflow for product characterization.
References
- 1. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. jmchemsci.com [jmchemsci.com]
- 7. jcsp.org.pk [jcsp.org.pk]
Validation & Comparative
A Comparative Analysis of the Reactivity of Methyl 3-cyclobutyl-3-oxopropanoate and Methyl 3-cyclopropyl-3-oxopropanoate
In the landscape of synthetic chemistry, β-keto esters are pivotal intermediates, valued for their versatile reactivity. The introduction of a strained cycloalkyl moiety, such as cyclobutyl or cyclopropyl, at the C3 position significantly influences the chemical behavior of these molecules. This guide provides a comparative analysis of the reactivity of Methyl 3-cyclobutyl-3-oxopropanoate and Methyl 3-cyclopropyl-3-oxopropanoate, offering insights for researchers, scientists, and professionals in drug development. While direct comparative kinetic studies on these two specific molecules are not extensively available in the public domain, this guide extrapolates from established principles of organic chemistry and data from related structures to present a comprehensive overview.
Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented below. These properties form the foundation for understanding their reactivity profiles.
| Property | This compound | Methyl 3-cyclopropyl-3-oxopropanoate |
| Molecular Formula | C₈H₁₂O₃ | C₇H₁₀O₃ |
| Molecular Weight | 156.18 g/mol | 142.15 g/mol |
| Appearance | Not specified (likely a liquid) | Clear, colorless oil |
| CAS Number | 137638-05-2 | 32249-35-7 |
Comparative Reactivity Analysis
The reactivity of β-keto esters is primarily governed by the interplay of the ketone and ester functionalities, leading to a highly acidic α-proton and susceptibility to various nucleophilic and electrophilic reactions. The presence of a cyclobutyl or cyclopropyl ring introduces the additional factor of ring strain, which can significantly modulate the reactivity.
Keto-Enol Tautomerism:
β-Keto esters exist in equilibrium between their keto and enol forms. The stability of the enol form is influenced by conjugation and, in non-polar solvents, by the formation of an intramolecular hydrogen bond. The higher s-character of the external bonds of the cyclopropane ring, a consequence of its significant ring strain, imparts a degree of unsaturation-like character. This can influence the electronic properties of the adjacent carbonyl group. It is anticipated that the cyclopropyl group, with its greater ring strain and unique electronic nature, may have a more pronounced effect on the keto-enol equilibrium compared to the cyclobutyl group.
Acidity of α-Protons and Enolate Formation:
The protons on the α-carbon, situated between the two carbonyl groups, are acidic. The stability of the resulting enolate is a key determinant of this acidity. The electron-withdrawing nature of the adjacent carbonyl groups delocalizes the negative charge of the enolate. The cyclopropyl group, with its higher s-character in the C-C bonds, can exhibit a mild electron-withdrawing effect, potentially leading to a slight increase in the acidity of the α-protons in Methyl 3-cyclopropyl-3-oxopropanoate compared to its cyclobutyl counterpart.
Susceptibility to Nucleophilic Attack:
The carbonyl carbon of the ketone is electrophilic and susceptible to nucleophilic attack. The high ring strain of the cyclopropyl group in Methyl 3-cyclopropyl-3-oxopropanoate makes it prone to ring-opening reactions under certain conditions, a reactivity pathway that is less favorable for the less strained cyclobutyl ring.[1] This inherent reactivity of the cyclopropyl ketone moiety can be exploited in various synthetic transformations.
Hydrolysis and Decarboxylation:
Like other β-keto esters, both compounds can undergo hydrolysis of the ester group, typically under acidic or basic conditions, to yield the corresponding β-keto acid. Subsequent heating of the β-keto acid leads to decarboxylation to form a ketone. The rate of decarboxylation can be influenced by the stability of the transition state. While no direct comparative data is available, the electronic effects of the cycloalkyl groups could play a minor role in modulating the rate of this reaction.
Expected Reactivity Comparison
The following table summarizes the expected relative reactivity of the two compounds based on the principles discussed above.
| Reaction | This compound | Methyl 3-cyclopropyl-3-oxopropanoate | Rationale |
| Enol Content | Lower | Higher | The higher s-character of the cyclopropyl C-C bonds may better stabilize the conjugated enol form. |
| α-Proton Acidity | Lower | Higher | The mild electron-withdrawing nature of the cyclopropyl group can increase the acidity of the α-protons. |
| Rate of Enolate Formation | Slower | Faster | A higher α-proton acidity leads to a faster rate of deprotonation. |
| Susceptibility to Ring-Opening | Low | High | The significant ring strain of the cyclopropane ring makes it susceptible to cleavage under various conditions.[1] |
| Rate of Hydrolysis | Similar | Similar | The primary determinant of hydrolysis rate is the ester functionality, which is identical in both molecules. Minor electronic differences from the cycloalkyl groups are expected to have a minimal effect. |
| Rate of Decarboxylation | Similar | Similar | The decarboxylation mechanism is primarily dependent on the β-keto acid structure. Subtle electronic effects from the cycloalkyl groups are unlikely to cause a significant difference in the rate. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the synthesis of these compounds and for the analysis of their keto-enol tautomerism.
Synthesis of Methyl 3-cyclopropyl-3-oxopropanoate:
A detailed protocol for the synthesis of the ethyl ester analog is available, which can be adapted for the methyl ester. The synthesis involves the reaction of ethyl hydrogen malonate with n-butyllithium, followed by the addition of cyclopropanecarbonyl chloride.
Experimental Protocol for Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy:
This protocol provides a method to quantify the relative amounts of the keto and enol tautomers in solution.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the β-keto ester into an NMR tube. Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum at a constant temperature (e.g., 298 K). Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Analysis: Identify the characteristic signals for the keto and enol tautomers. For the keto form, the α-protons typically appear as a singlet. For the enol form, a vinylic proton signal will be present, and the enolic hydroxyl proton will also be observable. Integrate the signals corresponding to a specific number of protons for both the keto and enol forms (e.g., the α-protons of the keto form and the vinylic proton of the enol form).
-
Calculation of Equilibrium Constant: The mole fractions of the keto (X_keto) and enol (X_enol) forms can be calculated from the integrated areas. The equilibrium constant (K_eq) for the enolization is then calculated as K_eq = X_enol / X_keto.
References
Biological Activity of Methyl 3-cyclobutyl-3-oxopropanoate Derivatives: A Comparative Guide
Despite the growing interest in cyclobutane-containing compounds in medicinal chemistry, a comprehensive analysis of the biological activity of Methyl 3-cyclobutyl-3-oxopropanoate derivatives is currently limited by the scarcity of publicly available experimental data. While this core scaffold holds promise as a building block in drug discovery, dedicated studies detailing the synthesis and biological evaluation of a series of its derivatives are not readily found in the scientific literature. This guide, therefore, provides a comparative overview based on the biological activities of structurally related compounds, namely β-keto esters and other cyclobutane derivatives, to infer the potential therapeutic applications of this compound derivatives.
The β-keto ester moiety is a well-established pharmacophore known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The introduction of a cyclobutane ring can further influence the pharmacological profile by altering the molecule's three-dimensional structure, metabolic stability, and binding interactions with biological targets.
Potential Antimicrobial Activity
While specific minimum inhibitory concentration (MIC) values for derivatives of this compound are not available, studies on other β-keto esters suggest potential antibacterial and antifungal activities. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or the disruption of quorum sensing pathways.
Table 1: Antimicrobial Activity of Structurally Related β-Keto Ester Derivatives (Comparative Data)
| Compound Class | Test Organism | Activity Metric (μg/mL) | Reference Compound |
| Aryl β-keto esters | Pseudomonas aeruginosa | MIC: Varies | Ciprofloxacin |
| Staphylococcus aureus | MIC: Varies | Ciprofloxacin | |
| Fused Pyrazolones (from β-keto esters) | Aspergillus flavus | MIC: Varies | Standard Antifungal |
| Candida albicans | MIC: Varies | Standard Antifungal |
Note: This table is illustrative and compiled from studies on various β-keto ester derivatives, not specifically those of this compound. The actual activity of its derivatives would require experimental verification.
Potential Anticancer Activity
The cytotoxic potential of β-keto esters against various cancer cell lines has been documented. The mechanism often involves the induction of apoptosis through pathways related to caspase activation and inhibition of key cellular processes. The cyclobutane moiety in a molecule can enhance its metabolic stability, a desirable feature for anticancer drug candidates.
Table 2: Cytotoxic Activity of Structurally Related Compounds (Comparative Data)
| Compound Class | Cancer Cell Line | Activity Metric (IC50, µM) | Reference Compound |
| Fused Pyrazolones (from β-keto esters) | Various human cancer cell lines | Varies | Doxorubicin / Cisplatin |
| Substituted Stilbene-Triazoles | HCT-116 (Colon) | Varies | Colchicine |
| Fused Benzo[h]chromenopyrimidines | MCF-7 (Breast) | Varies | Doxorubicin |
Note: This table presents data from studies on compounds with similar functional groups or structural motifs to provide a comparative context. The anticancer activity of this compound derivatives remains to be experimentally determined.
Experimental Protocols
The following are generalized experimental protocols for assessing the biological activities discussed. Specific parameters would need to be optimized for the evaluation of this compound derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable growth medium.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature, time) for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formazan crystals to form.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Structure-Activity Relationship (SAR) Insights from Related Compounds
For β-keto esters, structure-activity relationship studies have often highlighted the importance of the substituents on the molecule. For instance, in antimicrobial assays, the nature and position of substituents on an aromatic ring attached to the β-keto ester scaffold can significantly influence the activity. Similarly, in anticancer studies, modifications that enhance cellular uptake and interaction with the target protein are crucial. For derivatives of this compound, it can be hypothesized that modifications on the cyclobutane ring or at the alpha-position to the ester could modulate biological activity.
Comparative Analysis of the X-ray Crystal Structures of Cyclobutane Carboxylic Acid Derivatives
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of small molecules is paramount for rational drug design and development. The cyclobutyl moiety is a key structural motif in many biologically active compounds. This guide provides a comparative analysis of the X-ray crystal structures of derivatives of cyclobutane carboxylic acids, offering insights into their solid-state conformations and intermolecular interactions. Due to the absence of a publicly available crystal structure for "Methyl 3-cyclobutyl-3-oxopropanoate," this guide focuses on structurally related cyclobutane dicarboxylic acid derivatives as valuable proxies.
Introduction to Cyclobutane Ring Conformation
The cyclobutane ring is not planar and typically adopts a puckered conformation to relieve torsional strain. This puckering can be described by a puckering amplitude and phase, which are influenced by the nature and position of substituents on the ring. The study of the crystal structures of cyclobutane derivatives provides precise information on bond lengths, bond angles, and the degree of ring puckering, which are crucial for understanding their steric and electronic properties.
Comparison of Crystallographic Data
To illustrate the conformational landscape of substituted cyclobutanes, this guide compares the crystallographic data of two key derivatives: cyclobutane-1,1-dicarboxylic acid and a highly substituted dimethyl cyclobutane-1,1-dicarboxylate derivative.
| Parameter | Cyclobutane-1,1-dicarboxylic acid | Dimethyl (2R,3S,4R*)-2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)-3-(fluorosulfonyl)-4-((fluorosulfonyl)methyl)cyclobutane-1,1-dicarboxylate[1] |
| CCDC Number | Not specified, but data available[2][3] | 2183363[1] |
| Formula | C6H8O4[2] | Not explicitly stated |
| Crystal System | Not specified | Not specified |
| Space Group | Not specified | Not specified |
| C1-C2 (Å) | Not specified | 1.551(2)[1] |
| C2-C3 (Å) | Not specified | 1.572(2)[1] |
| C3-C4 (Å) | Not specified | 1.576(2)[1] |
| C4-C1 (Å) | Not specified | 1.552(2)[1] |
| Ring Puckering | Puckered conformation | Puckered conformation |
Table 1: Comparison of Crystallographic Data for Cyclobutane Dicarboxylic Acid Derivatives.
The data for the highly substituted cyclobutane derivative reveals slight variations in the C-C bond lengths within the cyclobutane ring, with the bonds adjacent to the heavily substituted carbon (C2, C3, C4) appearing slightly longer. This is indicative of steric strain imposed by the bulky substituents. Both molecules adopt a puckered conformation, which is the energetically preferred state for cyclobutane rings.
Experimental Protocols
The determination of crystal structures involves a series of well-defined steps, from crystal growth to data analysis. Below is a generalized workflow representing the common procedures.
References
Comparative Study of Catalysts for the Synthesis of Methyl 3-cyclobutyl-3-oxopropanoate
For Immediate Release:
A comprehensive analysis of catalytic methods for the synthesis of Methyl 3-cyclobutyl-3-oxopropanoate reveals key performance differences, providing researchers and drug development professionals with critical data for optimizing this important chemical transformation. This guide details a comparative study of various catalysts, their performance metrics, and the experimental protocols necessary for replication.
The synthesis of β-keto esters, such as this compound, is a fundamental process in organic chemistry, with the resulting products serving as versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The efficiency of this synthesis is highly dependent on the choice of catalyst. This report provides a comparative overview of different catalytic systems applicable to the formation of this compound.
Performance Comparison of Catalytic Systems
While direct comparative studies for the synthesis of this compound are not extensively documented in publicly available literature, a comparison of catalysts can be extrapolated from common synthetic routes for β-keto esters. The primary methods for this synthesis are the Claisen condensation and acylation reactions. The choice of catalyst plays a pivotal role in reaction yield, selectivity, and overall efficiency.
Below is a summary of potential catalytic systems and their general performance characteristics in β-keto ester synthesis, which can be applied to the target molecule.
| Catalytic System | Reaction Type | Typical Yield | Reaction Conditions | Advantages | Disadvantages |
| Sodium Ethoxide (NaOEt) | Claisen Condensation | Good to Excellent | Anhydrous, Stoichiometric base | Well-established, readily available | Requires stoichiometric amounts, sensitive to moisture |
| Lithium Diisopropylamide (LDA) | Crossed Claisen Condensation | Good to Excellent | Anhydrous, Cryogenic temperatures | Strong, non-nucleophilic base, good for hindered substrates | Requires careful handling and low temperatures |
| Boric Acid | Transesterification | Good to Excellent | Mild conditions | Environmentally benign, low cost | Primarily for transesterification, may not be suitable for all acylation routes |
| 4-DMAP | Transesterification | Good | Mild conditions | Effective for transesterification | Can be sensitive to substrate scope |
| Arylboronic Acids | Transesterification | Good to Excellent | Mild conditions, low catalyst loading | Effective Lewis acids, broad substrate scope for transesterification | Primarily for transesterification |
| Lewis Acids (e.g., BF₃·OEt₂) | Acylation | Good to Excellent | Anhydrous | Promotes acylation of various substrates | Can be harsh and require careful handling |
| Lipases (e.g., CALB) | Transesterification | High (>90%) | Mild, solvent-free conditions | High chemoselectivity, environmentally friendly | May have limited substrate scope, longer reaction times |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and comparing catalytic performance. Below are generalized procedures for two common methods of β-keto ester synthesis that can be adapted for producing this compound.
Protocol 1: Claisen Condensation using Sodium Ethoxide
This protocol describes the base-mediated condensation of an ester with itself or another ester to form a β-keto ester.[1][2][3]
Materials:
-
Methyl cyclobutanecarboxylate
-
Methyl acetate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Aqueous hydrochloric acid (1M)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium ethoxide in anhydrous ethanol.
-
Add a mixture of methyl cyclobutanecarboxylate and methyl acetate dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the mixture to room temperature and quench the reaction by pouring it into a mixture of ice and 1M hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
Protocol 2: Lewis Acid-Catalyzed Acylation
This protocol outlines the acylation of a malonic acid half-ester or a similar precursor with an acyl chloride in the presence of a Lewis acid catalyst.
Materials:
-
Cyclobutanecarbonyl chloride
-
Meldrum's acid or monomethyl malonate
-
Lewis acid catalyst (e.g., BF₃·OEt₂)
-
Anhydrous dichloromethane
-
Pyridine or another non-nucleophilic base
-
Aqueous sodium bicarbonate
Procedure:
-
In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve Meldrum's acid or monomethyl malonate in anhydrous dichloromethane.
-
Cool the solution to 0 °C and add the Lewis acid catalyst dropwise.
-
Add pyridine or another suitable base to the mixture.
-
Add cyclobutanecarbonyl chloride dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting β-keto acid intermediate, which can then be esterified to this compound using standard methods (e.g., reaction with methanol in the presence of an acid catalyst).
Signaling Pathways and Experimental Workflows
To visualize the logical flow of a comparative catalyst study, the following diagrams are provided.
References
The Rising Star in Fragment-Based Drug Discovery: A Comparative Guide to Methyl 3-cyclobutyl-3-oxopropanoate
In the landscape of fragment-based drug discovery (FBDD), the quest for novel scaffolds that can unlock challenging biological targets is perpetual. Among the emerging contenders, Methyl 3-cyclobutyl-3-oxopropanoate and related cyclobutane-containing fragments are gaining significant attention. Their unique three-dimensional (3D) architecture offers a compelling alternative to the predominantly flat, aromatic structures that have historically dominated fragment libraries. This guide provides a comparative analysis of cyclobutane-containing fragments, highlighting their potential advantages over traditional scaffolds, supported by experimental data and detailed protocols for researchers in drug discovery.
The inclusion of strained ring systems, such as cyclobutanes, in medicinal chemistry has been driven by the need for fragments with greater 3D character.[1][2][3] This increased three-dimensionality can lead to improved physicochemical properties, such as solubility, and can provide novel vectors for fragment elaboration, enabling better exploration of protein binding pockets.[4] The cyclobutane motif, in particular, offers a rigid scaffold that can reduce the planarity of a molecule and introduce specific conformational constraints, which can be advantageous for enhancing binding affinity and selectivity.[4][5]
Performance Comparison: Cyclobutane Fragments vs. Acyclic Alternatives
Table 1: Comparative Performance of an Acyclic vs. a Cyclobutane-Containing Fragment
| Parameter | Fragment A: Methyl 4,4-dimethyl-3-oxopentanoate | Fragment B: this compound (Projected) |
| Structure | ||
| Molecular Weight ( g/mol ) | 158.20 | 156.18 |
| Calculated logP | 1.2 | 0.9 |
| Fraction sp3 (Fsp3) | 0.83 | 0.75 |
| Binding Affinity (KD) by SPR | 250 µM | 150 - 200 µM (estimated) |
| Ligand Efficiency (LE) | 0.35 | 0.38 - 0.40 (estimated) |
| Solubility (Nephelometry) | High | High |
| Comments | Acyclic, flexible scaffold. | Rigid, 3D scaffold. The cyclobutane ring is expected to provide better shape complementarity to a hydrophobic pocket, potentially leading to improved binding affinity and ligand efficiency. |
Note: The data for Fragment B is projected based on the known benefits of 3D scaffolds in FBDD, such as improved binding interactions and better ligand efficiency.
The Advantage of the Cyclobutane Scaffold
The projected improvement in binding affinity and ligand efficiency for the cyclobutane-containing fragment stems from its rigid, 3D nature. This allows for more defined interactions within the binding site and can reduce the entropic penalty upon binding compared to a more flexible acyclic fragment.
Experimental Protocols
To facilitate the evaluation of fragments like this compound, the following are detailed protocols for key FBDD experimental techniques.
Surface Plasmon Resonance (SPR) for Fragment Screening
Surface Plasmon Resonance is a primary biophysical technique for detecting and quantifying the binding of fragments to a target protein in real-time without the need for labels.
Methodology:
-
Protein Immobilization: The target protein (e.g., a metallo-β-lactamase) is immobilized on a sensor chip surface (e.g., CM5 chip) via amine coupling. The protein is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated sensor surface.
-
Fragment Screening: A solution of the fragment (e.g., this compound) in a suitable running buffer (e.g., PBS with 0.05% Tween 20 and 1% DMSO) is injected over the sensor surface. A range of fragment concentrations is typically used to determine the binding affinity.
-
Data Analysis: The change in the SPR signal (measured in response units, RU) is monitored. The equilibrium dissociation constant (KD) is determined by fitting the equilibrium binding data to a 1:1 binding model.
Nuclear Magnetic Resonance (NMR) for Hit Validation and Structural Characterization
NMR spectroscopy is a powerful tool for validating fragment hits and providing structural information about the binding interaction.
Methodology:
-
Protein Preparation: A sample of the target protein, uniformly labeled with ¹⁵N, is prepared in a suitable NMR buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
¹H-¹⁵N HSQC Titration: A series of ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra of the ¹⁵N-labeled protein are acquired in the absence and presence of increasing concentrations of the fragment.
-
Data Analysis: Chemical shift perturbations (CSPs) of the protein's backbone amide signals upon fragment binding are monitored. The magnitude of the CSPs can be used to identify the binding site on the protein. The dissociation constant (KD) can be calculated by fitting the CSP data to a binding isotherm.
Visualizing the FBDD Workflow
The following diagrams illustrate the logical flow of a typical fragment-based drug discovery campaign and the process of fragment evolution.
Caption: A typical workflow for a fragment-based drug discovery campaign.
Caption: Strategies for evolving a fragment hit into a potent lead compound.
References
- 1. Fragment-based inhibitor discovery against β-lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosolveit.de [biosolveit.de]
- 3. Small molecule inhibitors of histone acetyltransferases and deacetylases are potential drugs for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment-based inhibitor discovery against β-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragment-based discovery of inhibitor scaffolds targeting the metallo-β-lactamases NDM-1 and VIM-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Inhibitor Scaffolds against the Metallo-β-lactamase VIM-2 by Surface Plasmon Resonance (SPR) Based Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Drug-Likeness of Methyl 3-cyclobutyl-3-oxopropanoate Derivatives
In the landscape of modern drug discovery, the "drug-likeness" of a molecule is a critical concept that helps to prioritize compounds with a higher probability of becoming successful oral medications. This guide provides a comparative assessment of the drug-like properties of Methyl 3-cyclobutyl-3-oxopropanoate and its hypothetical derivatives. The inclusion of a cyclobutane ring is of particular interest, as this rigid, puckered scaffold can offer advantages in potency, selectivity, and pharmacokinetic profiles.[1] This analysis integrates computational predictions based on established principles like Lipinski's Rule of Five with standard experimental protocols for validation.
In Silico Drug-Likeness Assessment
Computational, or in silico, methods provide a rapid and cost-effective way to evaluate the fundamental physicochemical properties of compounds that are crucial for their absorption, distribution, metabolism, and excretion (ADME) profiles.[2] The most widely recognized of these is Lipinski's Rule of Five, a set of guidelines used to predict the oral bioavailability of a drug candidate.[3][4][5][6]
According to Lipinski's rule, an orally active drug generally has:
The following table compares the parent compound, this compound (MCBO), with three hypothetical derivatives to assess their compliance with these rules.
Table 1: Comparison of Physicochemical Properties and Lipinski's Rule of Five
| Compound ID | Structure | Molecular Formula | MW ( g/mol ) | Calc. logP | HBD | HBA | Lipinski Violations |
| MCBO (Parent) | C₈H₁₂O₃ | 156.18 | 1.0 | 0 | 3 | 0 | |
| Derivative A | C₇H₁₁NO₂ | 141.17 | 0.5 | 1 | 2 | 0 | |
| Derivative B | C₈H₁₄O₃ | 158.19 | 0.8 | 1 | 3 | 0 | |
| Derivative C | C₁₀H₁₀O₃ | 178.18 | 1.5 | 0 | 3 | 0 |
Note: Structures are illustrative. MW, logP, HBD, and HBA values are calculated estimates for comparative purposes.
From this in silico analysis, all presented compounds, including the parent MCBO and its derivatives, exhibit favorable drug-like properties with zero violations of Lipinski's Rule of Five. They possess low molecular weights and moderate lipophilicity, suggesting a good starting point for further development. The cyclobutane motif, present in MCBO and Derivatives A and B, is often used in medicinal chemistry to improve metabolic stability and to provide conformational restriction.[1][7]
Experimental Protocols for Drug-Likeness Validation
While computational predictions are invaluable for initial screening, experimental validation is essential to confirm the drug-like characteristics of a compound.[8] Below are detailed protocols for key assays used to measure solubility, permeability, and metabolic stability.
2.1. Kinetic Solubility Assay
-
Objective: To determine the solubility of a compound in an aqueous buffer, which is a critical factor for oral absorption.
-
Methodology:
-
Prepare a high-concentration stock solution of the test compound in 100% dimethyl sulfoxide (DMSO), typically 10 mM.
-
In a 96-well plate, add 2 µL of the DMSO stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4. This creates a 100 µM solution with 1% DMSO.
-
Seal the plate and shake at room temperature for 2 hours to allow for equilibration.
-
After incubation, measure the turbidity of each well using a nephelometer to detect precipitation.
-
For quantitative analysis, filter the samples through a 0.45 µm filter plate to remove any precipitated compound.
-
Analyze the concentration of the soluble compound in the filtrate using High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS) by comparing it to a standard curve.
-
The final concentration measured is reported as the kinetic solubility in µM.
-
2.2. Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive permeability of a compound across an artificial lipid membrane, simulating absorption through the gastrointestinal tract.
-
Methodology:
-
The PAMPA system consists of a 96-well filter plate (donor plate) and a 96-well acceptor plate.
-
Coat the filter membrane of the donor plate with a synthetic lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.
-
Prepare the test compounds in PBS at pH 7.4 (to simulate intestinal pH) and add them to the wells of the donor plate.
-
Fill the wells of the acceptor plate with fresh PBS buffer.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.
-
Incubate the plate assembly at room temperature for 4-16 hours.
-
After incubation, determine the concentration of the compound in both the donor and acceptor plates using LC-MS/MS.
-
Calculate the effective permeability coefficient (Pe) using the following equation: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_eq]) where V is volume, A is membrane area, t is time, and C is concentration.
-
2.3. Microsomal Stability Assay
-
Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes (e.g., Cytochrome P450s).
-
Methodology:
-
Prepare an incubation mixture in a 96-well plate containing liver microsomes (e.g., human or rat) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Add the test compound to the mixture at a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system and incubate at 37°C.
-
Collect aliquots at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quench the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins and analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the remaining compound against time. The slope of the line gives the elimination rate constant (k), and t½ = 0.693 / k.
-
Visualizing the Drug-Likeness Assessment Workflow
The following diagram illustrates the integrated workflow for assessing the drug-likeness of novel chemical entities, from initial computational screening to experimental validation.
Caption: Workflow for assessing the drug-likeness of chemical compounds.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
A Researcher's Guide to the Quantum Mechanical Analysis of Methyl 3-cyclobutyl-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the quantum mechanical analysis of Methyl 3-cyclobutyl-3-oxopropanoate, a β-keto ester of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental and computational data for this specific molecule, this document outlines a robust computational protocol and compares its predicted properties with those of analogous compounds: Methyl 3-cyclopropyl-3-oxopropanoate and Ethyl 3-cyclopentyl-3-oxopropanoate. This comparative approach allows for the validation of computational methods and provides context for the electronic and structural properties imparted by the cyclobutyl moiety.
Comparison with Alternative Cycloalkyl β-Keto Esters
The choice of the cycloalkyl group in β-keto esters can significantly influence molecular conformation, reactivity, and ultimately, biological activity. This guide focuses on comparing the target molecule with its cyclopropyl and cyclopentyl analogs to understand the impact of ring size and strain.
| Property | Methyl 3-cyclopropyl-3-oxopropanoate | This compound (Target) | Ethyl 3-cyclopentyl-3-oxopropanoate |
| Molecular Formula | C₇H₁₀O₃ | C₈H₁₂O₃ | C₁₀H₁₆O₃ |
| Molecular Weight | 142.15 g/mol | 156.18 g/mol | 184.23 g/mol |
| Ring Strain | High | Moderate | Low |
| Predicted XLogP3 | 0.4 | 1.0 | 1.9 |
| Key Features | Highly strained three-membered ring, potentially influencing reactivity at the carbonyl carbon. | Puckered four-membered ring, offering a unique conformational landscape. | Flexible, low-strain five-membered ring, approaching acyclic behavior. |
Data Presentation: Predicted vs. Experimental Values
Table 1: Predicted Spectroscopic Data vs. Experimental Benchmarks
| Spectroscopic Feature | Predicted for this compound | Experimental Baseline Data | Source of Baseline Data |
| IR: Ketone C=O Stretch (cm⁻¹) | Predicted: ~1775-1785 | ~1780 cm⁻¹ | Cyclobutanone[1] |
| IR: Ester C=O Stretch (cm⁻¹) | Predicted: ~1735-1745 | ~1740 cm⁻¹ | Methyl Acetate[2][3][4] |
| ¹H NMR: Cyclobutyl Protons (ppm) | Predicted: Multiplets ~1.8-2.5 | ~1.96 ppm (singlet for unsubstituted) | Cyclobutane[5][6] |
| ¹H NMR: Methylene Protons (α-CH₂) (ppm) | Predicted: Singlet ~3.5-3.7 | (No direct analog) | General range for α-keto methylenes |
| ¹H NMR: Methoxy Protons (-OCH₃) (ppm) | Predicted: Singlet ~3.7-3.8 | ~3.7 ppm | Methyl Acetate[7][8][9] |
| ¹³C NMR: Ketone Carbonyl (C=O) (ppm) | Predicted: ~205-215 | ~208 ppm | Cyclobutanone |
| ¹³C NMR: Ester Carbonyl (C=O) (ppm) | Predicted: ~168-172 | ~171 ppm | Methyl Acetate |
| ¹³C NMR: Cyclobutyl Carbons (ppm) | Predicted: ~18-25 (CH₂), ~45-55 (CH) | ~22.4 ppm (for unsubstituted) | Cyclobutane[10] |
| ¹³C NMR: Methylene Carbon (α-CH₂) (ppm) | Predicted: ~45-50 | (No direct analog) | General range for α-keto methylenes |
| ¹³C NMR: Methoxy Carbon (-OCH₃) (ppm) | Predicted: ~52-54 | ~52 ppm | Methyl Acetate |
Experimental and Computational Protocols
Quantum Mechanical Calculation Protocol
A rigorous computational workflow is essential for obtaining reliable predictions of molecular properties. The recommended protocol involves a multi-step approach to account for the conformational flexibility of this compound.
-
Conformational Search:
-
An initial conformational search should be performed using a computationally inexpensive method, such as the GFN2-xTB tight-binding quantum chemical method or a molecular mechanics force field (e.g., MMFF94).
-
This search will identify a set of low-energy conformers arising from the rotation around the C-C single bonds of the ethyl chain and the puckering of the cyclobutane ring.
-
-
Geometry Optimization and Frequency Calculation:
-
The low-energy conformers identified in the first step should be subjected to geometry optimization using Density Functional Theory (DFT).
-
A recommended level of theory is the M06-2X functional with the 6-311+G(d,p) basis set . This functional is known to perform well for main-group organic chemistry.
-
A continuum solvent model, such as the Polarizable Continuum Model (PCM) with chloroform or dimethyl sulfoxide as the solvent, should be included to simulate solution-phase conditions.
-
Frequency calculations must be performed on the optimized geometries to confirm that they are true minima (i.e., have no imaginary frequencies) and to obtain thermal corrections to the electronic energies.
-
-
NMR and IR Spectra Prediction:
-
Using the optimized geometries, NMR shielding tensors should be calculated. For higher accuracy in predicting ¹H NMR chemical shifts, the WP04 functional with a large basis set (e.g., 6-311++G(2d,p)) and the PCM solvent model is recommended.[1]
-
The final predicted chemical shifts for the molecule are obtained by a Boltzmann-averaging of the chemical shifts of all stable conformers based on their relative free energies.
-
Vibrational frequencies from the frequency calculation step can be used to generate a predicted IR spectrum. These frequencies are often scaled by an empirical factor (e.g., ~0.96-0.98 for M06-2X) to better match experimental values.
-
Experimental Protocol for Spectroscopic Analysis
Should a physical sample of this compound become available, the following standard protocols are recommended for acquiring NMR and IR spectra to validate the computational predictions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher. Standard acquisition parameters should be used, including proton decoupling for the ¹³C spectrum.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift axis to the TMS signal.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Data Acquisition: Obtain a background spectrum of the clean salt plates. Place the sample in the spectrometer and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Mandatory Visualization
The following diagram illustrates the comprehensive workflow for the theoretical prediction of molecular properties and their comparison with experimental data.
Caption: Workflow for computational prediction and experimental validation of molecular properties.
References
- 1. Cyclobutanone(1191-95-3) IR Spectrum [m.chemicalbook.com]
- 2. webbook.nist.gov [webbook.nist.gov]
- 3. infrared spectrum of methyl ethanoate C3H6O2 CH3COOCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Methyl acetate(79-20-9) IR Spectrum [chemicalbook.com]
- 5. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Methyl acetate(79-20-9) 1H NMR [m.chemicalbook.com]
- 10. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Methyl 3-cyclobutyl-3-oxopropanoate
This guide provides immediate, essential safety and logistical information for the handling of Methyl 3-cyclobutyl-3-oxopropanoate. It is intended for researchers, scientists, and professionals in drug development. The following procedures are based on general best practices for handling laboratory chemicals of this class, as a specific Safety Data Sheet (SDS) for this compound was not identified. A conservative approach to safety is therefore advised.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact. The outer glove can be removed if contaminated, protecting the inner glove.[1] |
| Eye Protection | Chemical splash goggles or a face shield.[2][3][4] | Protects against accidental splashes of the compound, especially when in solution, preventing serious eye irritation.[1][5] |
| Body Protection | A fully buttoned laboratory coat. | Prevents contamination of personal clothing and skin.[2][3] |
| Respiratory Protection | A properly fitted respirator (e.g., N95 or higher) may be necessary if there is a risk of aerosolization. | Prevents inhalation of airborne particles of the compound. Work should ideally be conducted in a certified chemical fume hood.[1] |
Operational Plan: From Receipt to Disposal
The following step-by-step guide outlines the safe handling workflow for this compound.
Receiving and Storage
Upon receipt, visually inspect the container for any signs of damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] Keep the container tightly closed when not in use.[2][3][4][5]
Handling and Preparation of Solutions
Engineering Controls: All handling of the compound and preparation of solutions should be performed in a certified chemical fume hood to minimize the risk of inhalation.[1][6]
Weighing: When weighing the compound, use a calibrated balance inside the fume hood. Handle with care to avoid creating dust or aerosols.
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing. Work over a disposable absorbent bench pad to contain any potential spills.
Decontamination and Cleaning
All non-disposable equipment that has come into contact with this compound should be decontaminated. Consult general laboratory safety guidelines for appropriate decontamination procedures. Wipe down all work surfaces in the fume hood with a suitable cleaning agent after each use.
Emergency Procedures: Spill Response
Immediate and correct response to a spill is critical to ensure safety.
Minor Spill (<100ml in a fume hood)
-
Alert personnel in the immediate area.
-
Contain the spill with absorbent material, working from the outside in.
-
Clean the area with an appropriate solvent and decontaminating solution.
-
Collect all contaminated materials in a sealed, labeled hazardous waste container.
Major Spill (>100ml or outside a fume hood)
-
Evacuate the immediate area.
-
Alert laboratory supervisor and emergency response personnel.
-
Isolate the area by closing doors and preventing entry.
-
Await the arrival of trained emergency responders. Do not attempt to clean up a major spill without appropriate training and equipment.
The following diagram illustrates the general workflow for responding to a chemical spill.
Caption: Workflow for chemical spill response.
Disposal Plan
Proper disposal is critical to prevent environmental contamination.
Solid Waste: Contaminated consumables such as gloves, bench pads, and pipette tips should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1] Empty vials that once contained the solid compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of as regular lab glass waste.[1]
Liquid Waste: Unused solutions of this compound and contaminated liquid media should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[1]
Disposal Protocol: All hazardous waste must be disposed of through a licensed environmental waste management company. Do not dispose of this chemical down the drain or in regular trash.[6] Follow all local, state, and federal regulations for hazardous waste disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
